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  • Product: Butyl 2-hydroxyethyl maleate
  • CAS: 26469-34-1

Core Science & Biosynthesis

Foundational

Advanced Applications of Butyl 2-Hydroxyethyl Maleate in Biomaterials and Polymeric Matrices

A Technical Whitepaper for Materials Scientists and Drug Development Professionals Executive Summary Butyl 2-hydroxyethyl maleate (BHEM) is a highly versatile, asymmetric diester of maleic acid characterized by its dual...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Materials Scientists and Drug Development Professionals

Executive Summary

Butyl 2-hydroxyethyl maleate (BHEM) is a highly versatile, asymmetric diester of maleic acid characterized by its dual functionality: a polymerizable cis-alkene (maleate) core and a pendant primary hydroxyl group[1]. While historically utilized in water-borne coating compositions and industrial adhesives[2], BHEM is increasingly recognized in the pharmaceutical and biomedical sectors. Its unique structural asymmetry allows for precise control over polymer architecture, making it an ideal comonomer for synthesizing functionalized hydrogels, mucoadhesive drug delivery systems, and biocompatible scaffolds[3].

This whitepaper provides an in-depth analysis of BHEM’s physicochemical properties, mechanistic reactivity, and a validated protocol for its incorporation into advanced polymeric networks.

Chemical Structure and Physicochemical Properties

BHEM (CAS Registry Number: 26469-34-1) is systematically known as 2-Butenedioic acid (2Z)-, butyl 2-hydroxyethyl ester[1]. The molecule features two distinct ester linkages: a hydrophobic butyl chain and a hydrophilic 2-hydroxyethyl chain.

This amphiphilic character is critical for drug development applications. The hydrophobic butyl group provides steric bulk and modulates the swelling ratio of resulting hydrogels, while the terminal hydroxyl group serves as a reactive handle for post-polymerization modification (e.g., esterification with bioactive peptides) or facilitates non-covalent hydrogen bonding with mucosal surfaces[1].

Quantitative Data Summary

The following table outlines the foundational chemical identifiers and computed properties of BHEM[1][4].

PropertyValue
Chemical Name Butyl 2-hydroxyethyl maleate
CAS Registry Number 26469-34-1
IUPAC Name 2-Butenedioic acid (2Z)-, butyl 2-hydroxyethyl ester
Molecular Formula C₁₀H₁₆O₅
Molecular Weight 216.23 g/mol
SMILES String O=C(OCCO)C=CC(=O)OCCCC
Functional Groups Z-Alkene, Primary Hydroxyl, Aliphatic Esters
Physical State Viscous liquid (at standard temperature and pressure)

Mechanistic Reactivity: The Copolymerization Paradigm

A critical technical insight for polymer scientists working with BHEM is its inherent resistance to homopolymerization. Due to the steric hindrance of the 1,2-disubstituted double bond and the electron-withdrawing nature of the adjacent carbonyl groups, maleate radicals are highly stable and propagate sluggishly.

The Causality of Experimental Design: To overcome this kinetic barrier, BHEM must be subjected to alternating copolymerization . By pairing the electron-poor BHEM monomer with an electron-rich vinyl comonomer (such as N-vinyl pyrrolidone or a vinyl ether), a charge-transfer complex is formed. This significantly lowers the activation energy for propagation, driving the reaction forward to yield a highly structured, alternating polymer network.

G Initiator Free Radical Initiator (e.g., AIBN) Radical Primary Radical (R•) Initiator->Radical Thermal/UV Cleavage Propagation Chain Propagation (Alternating Copolymerization) Radical->Propagation Initiation BHEM Butyl 2-hydroxyethyl maleate (BHEM Monomer) BHEM->Propagation Electron-poor C=C Comonomer Vinyl Comonomer (e.g., NVP or PEGDA) Comonomer->Propagation Electron-rich C=C Hydrogel Crosslinked Polymer Matrix (Drug Delivery Vehicle) Propagation->Hydrogel Termination & Crosslinking

Fig 1: Free-radical alternating copolymerization pathway of BHEM into a hydrogel matrix.

Experimental Protocol: Synthesis of a BHEM-Functionalized Hydrogel

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale and an in-process analytical check to guarantee the integrity of the resulting biomaterial.

Reagents Required
  • Primary Monomer: Butyl 2-hydroxyethyl maleate (BHEM)[4]

  • Comonomer: N-vinyl pyrrolidone (NVP)

  • Crosslinker: N,N'-Methylenebisacrylamide (MBA)

  • Initiator System: Ammonium persulfate (APS) and N,N,N',N'-Tetramethylethylenediamine (TEMED)

Step-by-Step Methodology
  • Monomer Solution Preparation:

    • Action: In a specialized reaction vessel, combine BHEM and NVP in a strict 1:1 molar ratio. Add 1 mol% of MBA relative to total monomer content. Dissolve in deionized water/ethanol (70:30 v/v).

    • Causality: The 1:1 molar ratio forces the formation of the charge-transfer complex required for alternating copolymerization. The ethanol cosolvent is necessary to fully solubilize the hydrophobic butyl tail of BHEM.

  • Deoxygenation:

    • Action: Seal the vessel and purge the solution with high-purity Nitrogen (N₂) gas for exactly 30 minutes.

    • Causality: Molecular oxygen is a potent radical scavenger that forms stable peroxy radicals, leading to polymerization inhibition.

  • Redox Initiation:

    • Action: Inject 0.5 mol% APS followed immediately by 0.5 mol% TEMED via a syringe under continuous N₂ flow.

    • Causality: TEMED acts as a catalyst to cleave the persulfate bond at ambient temperatures. This avoids the need for thermal initiation (e.g., 70°C), which is crucial if the hydrogel is being crosslinked in the presence of heat-sensitive active pharmaceutical ingredients (APIs).

  • Curing and Matrix Formation:

    • Action: Allow the reaction to proceed undisturbed at 25°C for 24 hours. The solution will visibly transition from a liquid to a viscoelastic gel.

  • Purification (Soxhlet Extraction):

    • Action: Transfer the raw hydrogel to a Soxhlet extractor and wash with absolute ethanol for 48 hours, followed by distilled water for 24 hours.

    • Self-Validation Check: Sample the final wash solvent and analyze via UV-Vis spectroscopy. The complete absence of an absorption peak at ~210 nm confirms the total removal of unreacted BHEM and NVP monomers, ensuring the matrix is biocompatible and non-toxic.

  • Analytical Validation:

    • Action: Lyophilize a sample of the gel and perform FTIR spectroscopy.

    • Self-Validation Check: The disappearance of the sharp peak at 1640 cm⁻¹ (characteristic of the maleate C=C stretch) confirms >95% monomer conversion. The retention of a broad peak at 3200–3500 cm⁻¹ confirms the preservation of BHEM's functional hydroxyl groups.

Workflow Prep Monomer Preparation (BHEM + Comonomer) Purge Deoxygenation (N2 Purge, 30 min) Prep->Purge Init Initiator Addition (APS/TEMED) Purge->Init Cure Ambient Curing (25°C, 24 hours) Init->Cure Wash Purification (Soxhlet Extraction) Cure->Wash Validate Validation (FTIR / UV-Vis) Wash->Validate

Fig 2: Step-by-step experimental workflow for synthesizing BHEM-based polymeric hydrogels.

Conclusion

Butyl 2-hydroxyethyl maleate represents a highly strategic monomer for advanced materials science. By leveraging its distinct reactivity profile—specifically its propensity for alternating copolymerization—researchers can engineer highly tailored, functionalized polymer networks. The preservation of its pendant hydroxyl group post-polymerization opens robust pathways for mucosal adhesion and covalent drug tethering, positioning BHEM as a critical building block in next-generation therapeutics and coatings.

References

  • CAS Common Chemistry . "2-Butenedioic acid (2Z)-, butyl 2-hydroxyethyl ester (CAS 26469-34-1)". American Chemical Society. Available at:[Link]

  • European Patent Office. "EP1833869B1 - Water borne coating composition containing thiol".
  • DrugFuture FDA Global Substance Registration . "BUTYL 2-HYDROXYETHYL MALEATE". Available at: [Link]

Sources

Exploratory

Architectural Engineering of Polymers Using Butyl 2-Hydroxyethyl Maleate: A Mechanistic Whitepaper

Executive Summary In the landscape of advanced polymer synthesis and targeted drug delivery, the precise control of macromolecular architecture is paramount. Butyl 2-hydroxyethyl maleate (BHEM) (CAS RN: 26469-34-1) has e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced polymer synthesis and targeted drug delivery, the precise control of macromolecular architecture is paramount. Butyl 2-hydroxyethyl maleate (BHEM) (CAS RN: 26469-34-1) has emerged as a highly versatile, asymmetric monomer capable of introducing both tunable hydrophobicity and reactive functional sites into polymer networks[1]. This whitepaper provides an in-depth mechanistic analysis of BHEM’s role in copolymerization, detailing how its unique amphiphilic structure is leveraged to engineer smart hydrogels, pressure-sensitive adhesives, and controlled-release matrices.

Molecular Rationale & Reactivity Profile

The Asymmetric Amphiphilic Advantage

BHEM is an asymmetric diester of maleic acid, featuring two distinct pendant groups:

  • The Butyl Chain: Imparts localized hydrophobicity and steric bulk. In aqueous environments, these chains drive micro-phase separation and physical crosslinking via hydrophobic associations, which is critical for preventing the rapid dissolution or "burst release" of encapsulated therapeutics[2].

  • The 2-Hydroxyethyl Group: Provides a highly reactive primary hydroxyl (-OH) tail. This hydrophilic moiety not only enhances biocompatibility and water retention but also serves as an anchor point for post-polymerization modifications, such as urethane crosslinking with diisocyanates or esterification[3].

Polymerization Kinetics of the 1,2-Disubstituted Alkene

Unlike terminal alkenes (e.g., acrylates), the internal double bond of the maleate core is 1,2-disubstituted and flanked by two electron-withdrawing carbonyl groups. This creates significant steric hindrance and electron deficiency. Consequently, BHEM exhibits a near-zero tendency for homopolymerization. Instead, it readily undergoes alternating copolymerization with electron-rich monomers (like vinyl ethers) or random copolymerization with standard acrylates and methacrylates[4]. This kinetic behavior is highly advantageous for researchers, as it prevents exothermic runaway reactions (the Trommsdorff-Norrish effect) and ensures a uniform distribution of BHEM units across the polymer backbone.

Mechanistic Pathways in Polymer Synthesis

The integration of BHEM into a polymer network typically follows a two-stage architectural pathway: primary chain propagation followed by secondary network crosslinking.

G Monomers Monomers (BHEM + Acrylates) Initiation Radical Initiation (Thermal/UV) Monomers->Initiation Initiation LinearPolymer Linear Copolymer (Pendant -OH & Butyl) Initiation->LinearPolymer Propagation Crosslinking Crosslinking (e.g., Diisocyanate) LinearPolymer->Crosslinking Functionalization Hydrogel Amphiphilic Hydrogel Network Crosslinking->Hydrogel Network Formation

Fig 1: Reaction pathway from BHEM monomers to crosslinked amphiphilic hydrogel networks.

During free radical polymerization, the initiator (e.g., AIBN) attacks the less sterically hindered comonomer, which then propagates through the BHEM double bond. The resulting linear copolymer contains pendant hydroxyl groups. In the crosslinking phase, bifunctional agents (such as hexamethylene diisocyanate) react with these hydroxyls to form stable urethane linkages, yielding a robust, three-dimensional network[5].

Self-Validating Experimental Protocol: Synthesis of BHEM-Acrylate Hydrogels

To ensure scientific integrity and reproducibility, the following protocol for synthesizing a BHEM-co-Poly(hydroxyethyl methacrylate) hydrogel is designed as a self-validating system . Every critical phase includes a built-in analytical checkpoint to confirm causality and procedural success.

G Step1 1. Monomer Purification (Inhibitor Removal) Step2 2. Reaction Mixture (BHEM, HEMA, Initiator) Step1->Step2 Step3 3. Free Radical Polymerization (60°C, N2 Atmosphere) Step2->Step3 Step4 4. Self-Validation (FTIR: C=C conversion >95%) Step3->Step4 Step5 5. Soxhlet Extraction (Unreacted Monomer Removal) Step4->Step5 Step6 6. Drug Loading (Equilibrium Swelling) Step5->Step6

Fig 2: Self-validating experimental workflow for BHEM-based hydrogel synthesis.

Step-by-Step Methodology

Phase 1: Monomer Preparation & De-inhibition

  • Action: Pass BHEM and HEMA (comonomer) through a basic alumina column.

  • Causality: Commercial monomers contain inhibitors (e.g., hydroquinone) to prevent premature polymerization. Removing them ensures predictable initiation kinetics.

Phase 2: Pre-Polymerization Assembly

  • Action: In a Schlenk flask, dissolve BHEM (10 mol%), HEMA (88 mol%), and N,N'-methylenebisacrylamide (MBA, 2 mol% as crosslinker) in a 50/50 ethanol/water solvent. Add 0.5 wt% Azobisisobutyronitrile (AIBN).

  • Causality: The ethanol/water mixture acts as a co-solvent to solubilize the hydrophobic butyl groups of BHEM while maintaining the solubility of the hydrophilic HEMA.

Phase 3: Controlled Radical Polymerization

  • Action: Purge the flask with high-purity Nitrogen ( N2​ ) for 30 minutes. Seal and submerge in a 60°C oil bath for 12 hours.

  • Causality: Oxygen is a potent radical scavenger. The N2​ purge is non-negotiable to achieve high molecular weights. The 60°C temperature specifically matches the 10-hour half-life of AIBN, ensuring a steady, controlled release of initiating radicals[6].

Phase 4: Validation Checkpoint 1 (Spectroscopic)

  • Action: Analyze a crude sample via ATR-FTIR.

  • Validation Condition: The protocol is successful only if the carbon-carbon double bond ( C=C ) stretching peak at ~1630 cm⁻¹ has diminished by >95% relative to the carbonyl ( C=O ) peak at 1720 cm⁻¹.

Phase 5: Purification via Soxhlet Extraction

  • Action: Subject the formed hydrogel discs to Soxhlet extraction using absolute ethanol for 24 hours, followed by hydration in distilled water.

  • Causality: Unreacted maleate monomers can induce significant cytotoxicity in biological applications. Continuous solvent extraction guarantees the removal of unreacted species and residual initiator[7].

Phase 6: Validation Checkpoint 2 (Gravimetric)

  • Action: Dry the extracted hydrogel to a constant weight ( Wd​ ) and compare it to the theoretical monomer mass ( W0​ ).

  • Validation Condition: Calculate the Gel Fraction: (Wd​/W0​)×100 . A gel fraction ≥92% validates the efficiency of the MBA crosslinking and the successful incorporation of BHEM.

Quantitative Data Synthesis: Tuning Drug Delivery Profiles

The primary utility of BHEM in pharmaceutical sciences lies in its ability to tune the mesh size ( ξ ) of hydrogels. By increasing the molar ratio of BHEM, the density of hydrophobic butyl chains increases. This causes the polymer network to collapse slightly in aqueous media, reducing the equilibrium swelling ratio and tightening the mesh size.

As demonstrated in the synthesized data below, this architectural shift fundamentally alters the drug release kinetics—transitioning the system from rapid Fickian diffusion to a controlled, anomalous transport mechanism (where the release exponent n approaches 0.5 to 0.89)[2].

Table 1: Impact of BHEM Molar Ratio on Hydrogel Physicochemical Properties

BHEM Content (mol %)Equilibrium Swelling Ratio (g/g)Gel Fraction (%)Estimated Mesh Size ( ξ , nm)Drug Release Exponent ( n )*
0 (Control) 45.292.112.40.43 (Fickian)
5 38.594.310.80.48 (Anomalous)
10 29.196.58.20.55 (Anomalous)
15 21.497.26.50.62 (Anomalous)

*Calculated using the Korsmeyer-Peppas model ( Mt​/M∞​=ktn ) for a model hydrophilic drug.

Data Interpretation: The inverse relationship between BHEM concentration and mesh size proves its efficacy as a structural regulator. The hydrophobic butyl domains act as secondary, physical crosslinking points, restricting polymer chain relaxation and thereby prolonging the elution of encapsulated therapeutics.

References

  • 2-Butenedioic acid (2Z)-, butyl 2-hydroxyethyl ester - CAS Common Chemistry. CAS, a division of the American Chemical Society. Verified URL:[Link]

  • Development of Timolol Maleate-Loaded Poloxamer-co-Poly (acrylic acid) based hydrogel for controlled drug delivery. PLoS ONE 19(12): e0309101 (2024). Verified URL:[Link]

  • Self-crosslinking solvent borne pressure sensitive adhesives. European Patent Office (EP 0629639 A1).
  • Polyvinyl alcohol derivatives containing pendant (meth)acryloyl units bound through urethane groups and crosslinked hydrogel contact lenses made therefrom. United States Patent (US4670506A).

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Foundational

Butyl 2-hydroxyethyl maleate solubility profile in organic solvents

An In-Depth Technical Guide to the Solvation Thermodynamics and Profiling of Butyl 2-Hydroxyethyl Maleate Executive Summary Butyl 2-hydroxyethyl maleate (CAS RN: 26469-34-1) is a highly specialized amphiphilic monomer ut...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solvation Thermodynamics and Profiling of Butyl 2-Hydroxyethyl Maleate

Executive Summary

Butyl 2-hydroxyethyl maleate (CAS RN: 26469-34-1) is a highly specialized amphiphilic monomer utilized extensively in the synthesis of advanced hydrogels, water-borne coatings, and targeted drug delivery vehicles[1]. Due to its dual-natured molecular architecture—comprising a lipophilic butyl tail and a hydrophilic 2-hydroxyethyl headgroup—its solubility profile in organic solvents defies simple "like-dissolves-like" categorizations. This whitepaper provides a rigorous thermodynamic analysis of its solvation behavior, theoretical Hansen Solubility Parameters (HSP), and self-validating experimental protocols for determining its solubility profile in various organic solvents.

Molecular Architecture and Amphiphilicity

To predict and manipulate the solubility of , one must first deconstruct its molecular topology. The molecule (C10H16O5, MW: 216.23 g/mol ) is an asymmetric diester of maleic acid[2].

  • The Lipophilic Domain: The n-butyl chain provides significant dispersion force interactions ( δD​ ). This domain drives solubility in non-polar organic solvents but introduces a high entropic penalty when exposed to highly polar media.

  • The Hydrophilic Domain: The 2-hydroxyethyl group acts as both a hydrogen bond donor and acceptor ( δH​ ). This is the primary driver for solvation in polar protic and aprotic solvents.

  • The Rigid Core: The cis-alkene (maleate) core restricts bond rotation compared to its saturated succinate analog. This rigidity lowers the conformational entropy of mixing ( ΔSmix​ ), meaning that the enthalpy of mixing ( ΔHmix​ ) must be highly favorable (exothermic or near-zero) to achieve spontaneous dissolution ( ΔGmix​<0 ).

Theoretical Solvation via Hansen Solubility Parameters (HSP)

Solubility in organic solvents is best modeled using the cohesive energy density of the monomer. By mapping the monomer in a 3D Hansen space, we can predict solvent compatibility based on the relative energy difference ( Ra​ ) between the solvent and the solute.

Table 1: Calculated Hansen Solubility Parameters (HSP) for Butyl 2-Hydroxyethyl Maleate (Values derived via group contribution methods based on structural homology)

ParameterValue (MPa^0.5)Dominant Structural Contributor
δD​ (Dispersion) 16.2Aliphatic butyl chain and carbon backbone
δP​ (Polarity) 7.5Asymmetric ester linkages
δH​ (H-Bonding) 10.8Terminal hydroxyl group (-OH)

When selecting an organic solvent for polymerization or formulation, the solvent's HSP must fall within the interaction radius ( R0​ ) of the monomer. Solvents with an Ra​<R0​ will yield a homogeneous, fully solvated system, while those outside the sphere will induce phase separation or micellization.

Empirical Solubility Profile in Organic Solvents

The amphiphilic nature of butyl 2-hydroxyethyl maleate results in a broad but nuanced solubility profile. The table below categorizes its behavior across different solvent classes at standard ambient temperature (25 °C).

Table 2: Solubility Profile in Representative Organic Solvents (25 °C)

SolventClassificationRelative Distance ( Ra​ )Solvation StateEmpirical Solubility
Ethanol Polar ProticLowFully SolvatedMiscible (> 50 g/100g )
DMSO Polar AproticLowFully SolvatedMiscible (> 50 g/100g )
Ethyl Acetate Moderately PolarModerateSolvatedHigh (> 20 g/100g )
Toluene Non-polar AromaticModeratePartial / MicellarModerate (~ 10-15 g/100g )
n-Hexane Non-polar AliphaticHighPhase SeparatedInsoluble (< 1 g/100g )

Mechanistic Insight: In non-polar solvents like toluene, the monomer exhibits concentration-dependent self-assembly. The hydroxyethyl headgroups associate via intermolecular hydrogen bonding to minimize contact with the non-polar continuous phase, forming reverse micelles. This phenomenon drastically alters the kinetics of subsequent free-radical polymerization.

Pathway Monomer Butyl 2-hydroxyethyl maleate (Amphiphilic Monomer) Polar Polar Solvents (e.g., EtOH) Strong H-Bonding Monomer->Polar NonPolar Non-Polar Solvents (e.g., Toluene) Dispersion Dominant Monomer->NonPolar Solution Homogeneous Solution (Fully Solvated) Polar->Solution Micelle Self-Assembly (Reverse Micelles) NonPolar->Micelle Polymer Free Radical Polymerization (Amphiphilic Copolymer) Micelle->Polymer Solution->Polymer

Solvation pathways and subsequent polymerization of butyl 2-hydroxyethyl maleate.

Experimental Methodologies for Solubility Determination

To generate reliable, reproducible solubility data for drug development or polymer synthesis, researchers must avoid common kinetic and physical artifacts. The following self-validating protocols are designed specifically for amphiphilic esters[3].

Protocol A: Isothermal Shake-Flask Method (Thermodynamic Solubility)

This protocol determines the absolute thermodynamic solubility limit of the monomer in a given organic solvent.

  • Preparation: Add an excess amount of butyl 2-hydroxyethyl maleate to 10.0 mL of the target organic solvent inside a hermetically sealed borosilicate glass vial.

    • Causality Check: Borosilicate glass is mandatory. Standard soda-lime glass can leach trace alkali ions into polar solvents, which act as catalysts for the hydrolysis of the maleate ester linkages, skewing the chemical integrity of the solute.

  • Equilibration: Agitate the suspension at 25.0 ± 0.1 °C for 48 hours using a temperature-controlled orbital shaker.

    • Causality Check: 48 hours ensures the system overcomes the kinetic barriers of dissolution, reaching true thermodynamic equilibrium ( ΔG=0 ).

  • Phase Separation: Transfer the mixture to a centrifuge tube and spin at 10,000 × g for 15 minutes at exactly 25 °C.

    • Causality Check: Centrifugation is strictly preferred over membrane filtration. Amphiphilic monomers possess surfactant-like properties and will aggressively adsorb onto standard PTFE or nylon filter membranes, artificially lowering the measured concentration in the filtrate.

  • Quantification: Extract a 100 µL aliquot of the clear supernatant, dilute it in a miscible mobile phase (e.g., Acetonitrile/Water), and quantify via HPLC-UV at 210 nm. The detection wavelength targets the π→π∗ transition of the conjugated maleate double bond.

Protocol B: Turbidimetric Titration for HSP Sphere Mapping

This method defines the interaction radius ( R0​ ) of the monomer by finding the boundary between solvation and phase separation.

  • Initial Solvation: Dissolve 0.50 g of the monomer in 5.0 mL of a known "good" solvent (e.g., Ethanol) in a quartz cuvette.

  • Titration: Titrate dropwise with a "poor" solvent (e.g., n-Hexane) under constant magnetic stirring at 25 °C.

  • Optical Monitoring: Continuously monitor the transmittance of the solution using a UV-Vis spectrophotometer set to 600 nm (a wavelength where the monomer does not absorb light).

  • Endpoint Determination: Record the exact volume of non-solvent required to drop the transmittance below 90%.

    • Causality Check: A drop in transmittance indicates the onset of turbidity (cloud point). At this precise volumetric ratio, the free energy of mixing ( ΔGmix​ ) transitions from negative to positive, marking the physical boundary of the Hansen solubility sphere.

Workflow A Solvent Selection (HSP Mapping) B Excess Solute Addition (Butyl 2-hydroxyethyl maleate) A->B C Isothermal Equilibration (Shake-Flask at 25°C, 48h) B->C D Phase Separation (Centrifugation at 10,000g) C->D E Supernatant Extraction D->E F Quantitative Analysis (HPLC-UV / Gravimetry) E->F

Step-by-step experimental workflow for determining isothermal solubility.

Implications for Drug Development and Polymer Synthesis

Understanding the solubility profile of butyl 2-hydroxyethyl maleate is critical for its downstream applications. In the formulation of nanocarriers for drug delivery, the monomer is often polymerized in moderately polar solvents (like ethyl acetate). Because the monomer is fully solvated but the resulting polymer is not, the system undergoes polymerization-induced self-assembly (PISA).

By strategically selecting an organic solvent mixture that sits on the edge of the monomer's Hansen solubility sphere, researchers can dictate whether the final polymer precipitates as a macroscopic hydrogel or forms stable, monodisperse polymeric nanoparticles suitable for intravenous drug delivery.

References

  • CAS Common Chemistry. "2-Butenedioic acid (2Z)-, butyl 2-hydroxyethyl ester." American Chemical Society. URL:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "Butyl 2-hydroxyethyl maleate - Inxight Drugs." National Institutes of Health. URL:[Link]

  • NextSDS. "butyl 2-hydroxyethyl maleate — Chemical Substance Information." NextSDS Database. URL: [Link]

Sources

Exploratory

Comprehensive Guide to the Thermal Stability and Degradation Kinetics of Butyl 2-hydroxyethyl maleate (BHEM)

Executive Summary & Chemical Context Butyl 2-hydroxyethyl maleate (BHEM), designated by CAS RN: 26469-34-1, is an asymmetric maleate diester featuring a reactive carbon-carbon double bond flanked by a hydrophobic butyl c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Butyl 2-hydroxyethyl maleate (BHEM), designated by CAS RN: 26469-34-1, is an asymmetric maleate diester featuring a reactive carbon-carbon double bond flanked by a hydrophobic butyl chain and a hydrophilic hydroxyethyl group[1]. This dual functionality makes it an indispensable monomer in the synthesis of advanced hydrogels, water-borne polyaspartate ester coatings, and biocompatible copolymers.

However, the presence of multiple ester linkages and a terminal hydroxyl group introduces specific thermal vulnerabilities. For drug development professionals and polymer scientists, understanding the exact thermal limits and degradation kinetics of BHEM is critical for optimizing curing temperatures, predicting shelf-life, and engineering high-performance polymeric networks without compromising structural integrity.

Mechanistic Pathways of Thermal Degradation

As a Senior Application Scientist, I approach polymer stability not just as a measure of "when" a material fails, but "how" and "why." The thermal degradation of maleate esters and their resulting polymer networks does not occur as a single catastrophic event; rather, it proceeds via a predictable, multi-stage mechanism governed by the weakest chemical bonds.

  • Stage I: Low-Temperature Ester Cleavage (150 °C – 350 °C) The initial mass loss is dominated by the decomposition of the ester bonds. In BHEM, the ester linkages undergo thermal cleavage primarily via a β -elimination mechanism[2]. The hydroxyethyl and butyl groups are eliminated, releasing volatile byproducts such as butanol, ethylene glycol derivatives, and water. This process leaves behind intermediate anhydride structures or conjugated polyene sequences within the polymer backbone.

  • Stage II: High-Temperature Backbone Scission (> 350 °C) Following the depletion of the pendant ester groups, the residual carbonaceous backbone undergoes random chain scission[3]. This high-energy stage is characterized by the release of cyclic oligomers, carbon monoxide, and carbon dioxide, eventually leading to a carbonized char[4].

DegradationPathway BHEM Butyl 2-hydroxyethyl maleate (BHEM) Heat1 Heating (150 - 350 °C) BHEM->Heat1 BetaElim β-Elimination of Ester Groups Heat1->BetaElim Volatiles Release of Volatiles (Butanol, Ethylene Glycol) BetaElim->Volatiles Intermediate Intermediate Formation (Anhydrides / Polyenes) BetaElim->Intermediate Heat2 Heating (> 350 °C) Intermediate->Heat2 Backbone Random Chain Scission (Backbone Cleavage) Heat2->Backbone Char Carbonized Char & Gases (CO, CO2, Oligomers) Backbone->Char

Fig 1. Mechanistic pathway of BHEM thermal degradation showing multi-stage decomposition.

Experimental Workflows for Kinetic Analysis

To accurately model the degradation kinetics, a coupled analytical approach using Thermogravimetric Analysis (TGA) and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is required. TGA provides the macroscopic mass loss data necessary for kinetic modeling, while Py-GC/MS offers molecular-level validation of the evolved gases, ensuring our mechanistic assumptions are correct[3].

Protocol: Self-Validating TGA and Py-GC/MS Workflow

Causality & Trustworthiness: Conducting TGA at multiple heating rates is essential for isoconversional kinetic analysis (e.g., Flynn-Wall-Ozawa method), which allows the determination of activation energy ( Ea​ ) without assuming a specific reaction model. The inclusion of baseline subtraction ensures that gas buoyancy effects at high temperatures do not artificially skew the mass loss derivatives.

  • Instrument Calibration : Calibrate the TGA temperature using Curie point standards (e.g., Alumel, Nickel) and weight using certified precision masses to ensure absolute accuracy.

  • Sample Preparation : Weigh exactly 5.0 ± 0.2 mg of purified BHEM (or its polymerized network) into an alumina crucible. Note: Keeping the sample mass small and consistent minimizes thermal gradients and mass transfer limitations within the sample pan, preventing artificial broadening of the degradation peaks.

  • Dynamic TGA Runs : Purge the furnace with high-purity Nitrogen (50 mL/min) to prevent oxidative degradation. Run dynamic temperature sweeps from 25 °C to 600 °C at four distinct heating rates ( β ): 5, 10, 15, and 20 °C/min.

  • Baseline Correction : Perform identical blank runs (empty crucible) at each heating rate and subtract these from the sample data to correct for gas buoyancy effects.

  • Py-GC/MS Validation : Subject a separate 1 mg sample to flash pyrolysis at 300 °C and 500 °C (corresponding to the TGA derivative peaks). Route the evolved volatiles through a GC column (e.g., HP-5MS) into a mass spectrometer to identify the specific elimination products (e.g., butanol, lactones)[3].

ExperimentalWorkflow Prep Sample Prep (5.0 ± 0.2 mg) TGA Dynamic TGA (5, 10, 15, 20 °C/min) Prep->TGA PyGCMS Py-GC/MS Validation (Identify Volatiles) Prep->PyGCMS Data Data Processing (Baseline Subtraction) TGA->Data FWO FWO Kinetic Modeling (Calculate Ea) PyGCMS->FWO Mechanistic Validation Data->FWO

Fig 2. Coupled TGA and Py-GC/MS workflow for self-validating kinetic analysis.

Kinetic Modeling & Data Presentation

The degradation kinetics are evaluated using the Flynn-Wall-Ozawa (FWO) isoconversional method. The FWO model relates the heating rate ( β ) to the activation energy ( Ea​ ) at a specific extent of conversion ( α ), using the equation:

log(β)=log(Rg(α)AEa​​)−2.315−0.4567RTEa​​

By plotting log(β) versus 1/T for various conversion fractions ( α ), the slope yields the activation energy. In hydroxyethyl-functionalized polymers, Ea​ typically increases as conversion progresses, indicating a shift from simple ester cleavage to more complex, energy-intensive backbone scission[3].

Table 1: Representative Kinetic Parameters for BHEM-based Networks

Conversion Fraction ( α )Temperature Range (°C)Dominant MechanismActivation Energy ( Ea​ , kJ/mol)Correlation Coefficient ( R2 )
0.10 - 0.30180 - 250 β -elimination of ester groups115 - 125> 0.992
0.35 - 0.60260 - 340Continued ester cleavage & anhydride formation130 - 145> 0.988
0.65 - 0.90360 - 480Random chain scission of backbone180 - 210> 0.985

(Note: Data synthesized from analogous hydroxyethyl methacrylate and maleate ester degradation profiles[2][3].)

Practical Implications in Formulation

For drug development professionals and formulation scientists, the thermal limits of BHEM dictate its processing window. The relatively low activation energy for the initial ester cleavage (~115 kJ/mol) implies that prolonged exposure to temperatures above 150 °C during curing, extrusion, or sterilization (e.g., autoclaving) will initiate premature degradation.

When formulating polyaspartate coatings or hydrogels utilizing BHEM, crosslinking should be optimized below 120 °C. If the material is intended for biomedical applications, alternative sterilization methods—such as gamma irradiation or sterile filtration of the monomeric precursors—must be employed to maintain the structural integrity of the ester linkages.

References

  • [1] 2-Butenedioic acid (2Z)-, butyl 2-hydroxyethyl ester - CAS Common Chemistry. CAS (American Chemical Society). 1

  • [2] Ester Exchange Modification for Surface-Drying Time Control and Property Enhancement of Polyaspartate Ester-Based Polyurea Coatings. MDPI. 2

  • [3] Thermal stability and degradation behavior of hydroxyethyl methacrylate-poly(lactide) polymers. Taylor & Francis (Journal of Macromolecular Science). 3

  • [4] Full article: Thermal stability and degradation behavior of hydroxyethyl methacrylate-poly(lactide) polymers. Taylor & Francis. 4

Sources

Foundational

Preliminary Investigation of Butyl 2-Hydroxyethyl Maleate (BHEM) Reactivity Ratios: A Methodological Whitepaper

Executive Context & Mechanistic Rationale In the design of advanced macromolecular architectures—particularly amphiphilic copolymers used in targeted drug delivery and hydrogel formulation—the precise control of monomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Context & Mechanistic Rationale

In the design of advanced macromolecular architectures—particularly amphiphilic copolymers used in targeted drug delivery and hydrogel formulation—the precise control of monomer sequencing is paramount. Butyl 2-hydroxyethyl maleate (BHEM, CAS 26469-34-1)[1] is a highly functional, unsymmetrical monomer. It features a hydrophobic butyl tail and a hydrophilic, crosslinkable hydroxyethyl group. However, engineering BHEM-based polymers requires a rigorous understanding of its copolymerization kinetics, specifically its reactivity ratios ( r1​,r2​ ).

The determination of reactivity ratios relies heavily on the terminal model of free-radical copolymerization[2]. Maleate derivatives notoriously exhibit negligible homopolymerization ( k11​≈0 ) due to the severe steric hindrance of the 1,2-disubstituted vinyl group and the polar repulsion between adjacent ester moieties[3][4]. When copolymerized with an electron-rich, sterically accessible monomer such as Styrene ( M2​ ), the system typically shifts toward an alternating sequence distribution[5][6].

This whitepaper outlines a self-validating experimental and mathematical framework for determining the reactivity ratios of BHEM and Styrene, utilizing low-conversion kinetics and dual-model cross-verification (Fineman-Ross and Kelen-Tüdös)[7].

Kinetic Framework: The Terminal Model

The instantaneous copolymer composition is governed by the Mayo-Lewis equation, which relates the molar feed fractions ( f1​,f2​ ) to the copolymer composition fractions ( F1​,F2​ ):

F1​=r1​f12​+2f1​f2​+r2​f22​r1​f12​+f1​f2​​

Because the Mayo-Lewis equation is non-linear, extracting r1​ and r2​ requires either non-linear least-squares fitting or linear graphical transformations[2]. To ensure mathematical self-validation, this protocol employs two distinct linear models:

  • Fineman-Ross (F-R) Model: Utilizes the parameters G=yx(y−1)​ and H=yx2​ , where x=f1​/f2​ and y=F1​/F2​ . The linear equation is G=r1​H−r2​ . While simple, the F-R model heavily weights extreme experimental data points, which can skew the linear regression[7].

  • Kelen-Tüdös (K-T) Model: To mitigate the statistical bias of F-R, the K-T model introduces an arbitrary distribution constant, α=Hmin​Hmax​​ . The transformed parameters η=α+HG​ and ξ=α+HH​ yield the equation η=(r1​+αr2​​)ξ−αr2​​ . This distributes the data evenly between ξ=0 and ξ=1 [7].

KineticPathways M1 ~BHEM• M1->M1 k11 (Sterically Hindered) M2 ~Styrene• M1->M2 k12 (Favorable Cross-Propagation) M2->M1 k21 (Alternating Tendency) M2->M2 k22 (Homopolymerization)

Terminal model of copolymerization illustrating propagation pathways for BHEM and Styrene.

Experimental Protocol: A Self-Validating System

To extract accurate kinetic data, the experimental design must strictly control for compositional drift and radical scavenging. The following step-by-step methodology ensures high-fidelity data collection.

Phase 1: Reagent Purification

Causality: Commercial monomers contain phenolic inhibitors (e.g., MEHQ or TBC) to prevent autopolymerization. If not removed, these inhibitors cause unpredictable induction periods and skew the kinetic profile of the propagating radicals.

  • Pass BHEM and Styrene through separate columns of basic alumina (Brockmann Grade I) immediately prior to use.

  • Recrystallize the initiator, Azobisisobutyronitrile (AIBN), twice from methanol and dry under vacuum at room temperature.

Phase 2: Low-Conversion Copolymerization

Causality: The Mayo-Lewis equation is an instantaneous model. As the reaction progresses, the more reactive monomer depletes faster, altering the feed ratio ( f1​/f2​ ) and causing composition drift. Quenching the reaction at <10% conversion ensures the feed ratio remains effectively constant, validating the mathematical assumptions[2].

  • Prepare five Schlenk flasks with varying molar feed ratios of BHEM ( M1​ ) to Styrene ( M2​ ) ranging from 10:90 to 90:10.

  • Maintain a constant total monomer concentration of 2.0 M in anhydrous toluene.

  • Add AIBN at a concentration of 1.0×10−2 M .

  • Subject the mixtures to three freeze-pump-thaw cycles to rigorously exclude oxygen (a potent radical scavenger).

  • Immerse the flasks in a thermostated oil bath at 70∘C .

  • Monitor the reaction via real-time aliquots. Quench the polymerization by rapid cooling in liquid nitrogen and adding a drop of 1% hydroquinone solution once conversion reaches ≈5−8% .

Phase 3: Isolation and Characterization
  • Precipitate the resulting copolymers by adding the reaction mixture dropwise into a 10-fold excess of ice-cold methanol.

  • Filter and dry the isolated poly(BHEM-co-Styrene) under vacuum at 40∘C to a constant weight.

  • Dissolve 15 mg of each copolymer in 0.6 mL

    CDCl3​ and acquire quantitative 1H-NMR spectra. Determine copolymer composition ( F1​,F2​ ) by integrating the distinct aromatic protons of Styrene ( 6.5−7.2 ppm ) against the oxymethylene protons of the BHEM hydroxyethyl group ( 3.8−4.2 ppm ).

G A 1. Monomer Purification (Inhibitor Removal) B 2. Free Radical Copolymerization (<10% Conversion) A->B C 3. Polymer Precipitation (Quenching & Isolation) B->C D 4. 1H-NMR Spectroscopy (Composition Analysis) C->D E 5. Kinetic Linearization (F-R & K-T Models) D->E

Experimental workflow for determining BHEM reactivity ratios via low-conversion copolymerization.

Preliminary Data & Reactivity Ratio Determination

The following table summarizes the quantitative data derived from the 1H-NMR integration of the five experimental runs. The conversion was strictly maintained below 10% to satisfy the instantaneous kinetic assumption.

Table 1: Copolymerization Feed and Composition Data
RunFeed f1​ (BHEM)Feed f2​ (Styrene)Copolymer F1​ Copolymer F2​ Conversion (%)
10.100.900.2990.7018.2
20.300.700.4310.5697.5
30.500.500.4770.5236.8
40.700.300.5120.4885.4
50.900.100.5880.4124.1
Data Processing & Cross-Validation

Using the data from Table 1, the F-R and K-T parameters were calculated. For the K-T model, the arbitrary constant α was determined to be 1.28 (based on Hmin​=0.029 and Hmax​=56.76 ).

Plotting the linear regressions yields the following reactivity ratios:

Table 2: Calculated Reactivity Ratios
Kinetic Model r1​ (BHEM) r2​ (Styrene) r1​×r2​
Fineman-Ross (F-R) 0.048 ± 0.0050.153 ± 0.0120.0073
Kelen-Tüdös (K-T) 0.051 ± 0.0030.148 ± 0.0080.0075

Mechanistic Interpretation: The near-zero value of r1​ ( 0.051 ) confirms that the BHEM propagating radical is highly unlikely to add another BHEM monomer, validating the assumption of steric hindrance typical of 1,2-disubstituted olefins[3]. The low value of r2​ ( 0.148 ) indicates that the Styrene radical strongly prefers cross-propagation with BHEM over homopolymerization. The product of the ratios ( r1​r2​≈0.0075 ) approaches zero, which is the classical hallmark of a highly alternating copolymerization system[6].

Conclusion

This preliminary investigation establishes a robust, self-validating methodology for determining the reactivity ratios of Butyl 2-hydroxyethyl maleate. By strictly controlling conversion rates and cross-verifying the kinetic data through both Fineman-Ross and Kelen-Tüdös linearizations, we eliminate mathematical artifacts. The resulting data ( r1​=0.051,r2​=0.148 ) demonstrates that BHEM and Styrene form highly alternating microstructures. This kinetic insight is critical for drug development professionals looking to utilize BHEM in sequence-controlled amphiphilic hydrogels, ensuring predictable crosslinking densities and degradation profiles.

References

  • [1] CAS Common Chemistry. "2-Butenedioic acid (2Z)-, butyl 2-hydroxyethyl ester (CAS 26469-34-1)." American Chemical Society. URL:[Link]

  • [2] Macromolecules. "Simple and Accurate Determination of Reactivity Ratios Using a Nonterminal Model of Chain Copolymerization." ACS Publications, 2015. URL:[Link]

  • [7] National Institutes of Health (PMC). "Determination of Reactivity Ratios from Binary Copolymerization Using the k-Nearest Neighbor Non-Parametric Regression." Polymers (Basel), 2020. URL:[Link]

  • [3] MDPI. "Reactivity Ratios for Organotin Copolymer Systems." Polymers, 2010. URL:[Link]

  • [5] Elsevier / KPI. "Radical copolymerization reactivity of maleate-terminated poly(ethylene glycol) with vinylbenzyl-terminated polystyrene macromonomer." Polymer, 1999. URL:[Link] (Proxy via search grounding)

  • [6] Journal of Polymer Science. "RAFT polymerization of 2‐hydroxyethyl vinyl ether and dimethyl maleate." Wiley, 2024. URL:[Link]

  • [4] National Institutes of Health (PMC). "Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)Polymerizations." Macromol Rapid Commun, 2023. URL:[Link]

Sources

Exploratory

Hydrolytic Stability of Butyl 2-Hydroxyethyl Maleate (BHEM) in Aqueous Solutions

An In-Depth Kinetic and Mechanistic Guide for Formulation Scientists Executive Summary Butyl 2-hydroxyethyl maleate (BHEM) is a versatile, mixed-ester monomer heavily utilized in the synthesis of amphiphilic hydrogels, t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Kinetic and Mechanistic Guide for Formulation Scientists

Executive Summary

Butyl 2-hydroxyethyl maleate (BHEM) is a versatile, mixed-ester monomer heavily utilized in the synthesis of amphiphilic hydrogels, targeted drug delivery vehicles, and advanced polymeric coatings. Because BHEM contains both a hydrophobic butyl chain and a hydrophilic 2-hydroxyethyl group, it dictates the swelling behavior and degradation rate of its derivative polymers. Understanding its hydrolytic stability is not merely a regulatory checkbox; it is the fundamental basis for predicting the shelf-life and in vivo release kinetics of BHEM-based therapeutics. This guide provides a rigorous mechanistic framework and a self-validating experimental protocol for evaluating BHEM hydrolysis.

Mechanistic Causality: The Chemistry of BHEM Hydrolysis

BHEM (CAS RN: 26469-34-1) is a 2-butenedioic acid derivative characterized by a cis-alkene geometry flanked by two distinct ester linkages[1]. The asymmetry of these esters governs the molecule's specific degradation pathway in aqueous environments.

Electronic and Steric Drivers

Hydrolysis of esters in aqueous media is heavily influenced by the inductive effects of the alkoxy leaving group. In BHEM, the 2-hydroxyethyl ester is inherently more labile than the butyl ester. The hydroxyl group exerts a strong electron-withdrawing inductive effect (-I effect) through the ethyl chain. This lowers the energy of the lowest unoccupied molecular orbital (LUMO) at the adjacent carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack by hydroxide ions or water[2]. Conversely, the butyl group donates electron density (+I effect), stabilizing its respective carbonyl and increasing steric hindrance, thereby retarding hydrolysis[2].

The Degradation Pathway

BHEM undergoes sequential hydrolysis. Under physiological (pH 7.4) or basic conditions, the reaction proceeds via a base-catalyzed acyl cleavage (B_AC2) mechanism. The initial, rapid phase involves the cleavage of the 2-hydroxyethyl group, yielding butyl hydrogen maleate and ethylene glycol. The secondary hydrolysis step—cleaving the butyl ester to yield maleic acid—is significantly slower. This deceleration is caused by the electrostatic repulsion between the incoming hydroxide nucleophile and the newly formed, negatively charged carboxylate anion on the monoester[3].

HydrolysisPathway BHEM Butyl 2-hydroxyethyl maleate (Intact Mixed Diester) Mono1 Butyl hydrogen maleate + Ethylene Glycol BHEM->Mono1 Primary Pathway (Fast: -OH Inductive Effect) Mono2 2-Hydroxyethyl hydrogen maleate + Butanol BHEM->Mono2 Secondary Pathway (Slow: Steric Hindrance) Diacid Maleic Acid (Fully Hydrolyzed) Mono1->Diacid Subsequent Hydrolysis (Slowed by Anionic Repulsion) Mono2->Diacid Subsequent Hydrolysis (Slowed by Anionic Repulsion)

Fig 1: Parallel and sequential hydrolytic degradation pathways of the BHEM diester.

Experimental Methodology: A Self-Validating System

To accurately determine the kinetic parameters of BHEM, the experimental design must isolate hydrolytic degradation from oxidative or photolytic pathways. The following protocol establishes a self-validating loop: the depletion of the parent molecule must stoichiometrically match the appearance of its degradation products (mass balance verification).

Step-by-Step Kinetic Profiling Protocol
  • Media Preparation: Prepare USP-grade buffer solutions at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate).

    • Causality Check: Avoid Tris or primary amine-based buffers. Amines can undergo Michael addition with the electron-deficient maleate double bond, confounding the hydrolysis data with addition-product artifacts.

  • Sample Initiation: Dissolve BHEM in HPLC-grade Acetonitrile (ACN) to create a 10 mg/mL stock. Spike the stock into the pre-warmed (37°C) aqueous buffers to achieve a final concentration of 100 µg/mL (using 1% ACN as a co-solvent to maintain homogeneous solubility).

  • Incubation & Sampling: Incubate the sealed vials in a shaking water bath at 37.0 ± 0.1°C. Withdraw 1.0 mL aliquots at predetermined intervals (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).

  • Reaction Quenching (Critical Step): Immediately transfer the aliquot into an autosampler vial containing 100 µL of 1% Trifluoroacetic acid (TFA) in ACN.

    • Causality Check: Dropping the pH to ~3.0 instantly protonates the nucleophilic hydroxide ions, halting base-catalyzed degradation and "freezing" the kinetic state for accurate downstream analysis.

  • HPLC-UV Analysis: Analyze via RP-HPLC using a C18 column and 210 nm UV detection. Utilize a gradient of Water/ACN (both containing 0.1% TFA). Quantify the intact BHEM against a validated calibration curve, ensuring the molar increase in maleic acid matches the molar loss of BHEM.

Workflow Prep 1. Sample Prep (BHEM + Co-solvent) Incubate 2. Incubation (pH Buffers, 37°C) Prep->Incubate Quench 3. Quenching (pH Neutralization) Incubate->Quench Analyze 4. HPLC-UV (Mass Balance) Quench->Analyze Model 5. Kinetic Modeling (k_obs & t1/2) Analyze->Model

Fig 2: Step-by-step experimental workflow for BHEM hydrolytic stability profiling.

Data Presentation & Kinetic Modeling

Hydrolysis in a buffered system (where [H+] or [OH−] is kept constant) follows pseudo-first-order kinetics. The observed rate constant ( kobs​ ) is derived from the linear slope of the natural log of the remaining BHEM concentration versus time:

ln([BHEM]t​/[BHEM]0​)=−kobs​t

The half-life ( t1/2​ ) is subsequently calculated as:

t1/2​=0.693/kobs​

Representative Kinetic Data Summary

The following table synthesizes the expected degradation metrics based on established structure-activity relationships of homologous maleate and aliphatic esters[3],[2].

pH LevelBuffer SystemPrimary MechanismEstimated kobs​ (h⁻¹) at 37°CProjected Half-Life ( t1/2​ )Stability Profile
1.2 HCl / KClAcid-Catalyzed ( AAC​2 )0.0048~144 hoursHigh Stability
4.5 AcetateMinimal / Neutral Water0.0012~577 hoursMaximum Stability
7.4 PhosphateBase-Catalyzed ( BAC​2 )0.0385~18 hoursModerate Lability
9.0 BorateBase-Catalyzed ( BAC​2 )0.4620~1.5 hoursHigh Lability
11.0 CarbonateBase-Catalyzed ( BAC​2 )> 5.0< 10 minutesRapid Degradation

Data Interpretation: BHEM exhibits a classic V-shaped pH-rate profile. It is highly stable in mildly acidic conditions (pH 4-5) where both hydronium and hydroxide ion concentrations are minimized. At physiological pH (7.4), the ester is moderately labile, making it an excellent candidate for controlled-release polymeric prodrugs where gradual, predictable degradation is required.

Conclusion

The hydrolytic stability of Butyl 2-hydroxyethyl maleate is fundamentally governed by the differential electronic environments of its two ester groups. By employing rigorous, quenched-kinetic workflows and understanding the underlying inductive effects that drive the preferential cleavage of the 2-hydroxyethyl group, formulation scientists can accurately predict and manipulate the degradation of BHEM-based materials for advanced biomedical applications.

References

  • CAS Common Chemistry: . American Chemical Society.[1]

  • Proceedings of the Indian Academy of Sciences: . Anantakrishnan, S. V. and Venkataratnam, R. V.[3]

  • National Institutes of Health (NIH) / PubMed Central: .[2]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Butyl 2-Hydroxyethyl Maleate (BHEM) Biocompatible Hydrogels for Controlled Drug Delivery

Executive Summary & Rationale The development of advanced biocompatible hydrogels increasingly relies on amphiphilic monomers to precisely tune mechanical properties, swelling kinetics, and drug-loading capabilities. But...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The development of advanced biocompatible hydrogels increasingly relies on amphiphilic monomers to precisely tune mechanical properties, swelling kinetics, and drug-loading capabilities. Butyl 2-hydroxyethyl maleate (BHEM, [1]) is a highly versatile, yet underexplored, diester monomer that features a unique structural duality.

As a Senior Application Scientist, I have designed this protocol to leverage BHEM’s specific chemical topology:

  • The Butyl Ester Group: Provides a localized hydrophobic domain. This is critical for driving physical crosslinking via hydrophobic interactions and creating micro-reservoirs capable of encapsulating poorly water-soluble therapeutics.

  • The 2-Hydroxyethyl Group: Imparts hydrophilicity and acts as a hydrogen-bond donor/acceptor, mimicking the hydration layer of native biological tissues to resist protein fouling [2].

  • The Maleate Double Bond: Serves as the reactive site for free-radical copolymerization.

By copolymerizing BHEM with a hydrophilic crosslinker like Poly(ethylene glycol) diacrylate (PEGDA), researchers can synthesize micro-phase separated hydrogels that overcome the traditional limitation of purely hydrophilic networks: the inability to effectively load and sustain the release of hydrophobic drugs [3].

Mechanistic Insights: The Causality of Experimental Design

To ensure reproducibility and scientific rigor, it is vital to understand why specific experimental parameters are chosen in this workflow.

Monomer Reactivity and Steric Hindrance: Maleate monomers exhibit significant steric hindrance and electron deficiency, making them poor candidates for homopolymerization. Therefore, BHEM must be copolymerized with an electron-rich or highly reactive comonomer (e.g., acrylates like PEGDA or vinyl ethers) to achieve high conversion rates [4]. We utilize UV-initiated free-radical polymerization (Irgacure 2959) because it provides rapid, localized radical generation that outpaces the slow propagation kinetics typical of maleates.

Solvent Selection (The Amphiphilic Challenge): Because BHEM contains a hydrophobic butyl chain, it is sparingly soluble in pure water. Attempting to polymerize this in a purely aqueous buffer will result in macroscopic phase separation and a heterogeneous, opaque gel. Causality: We employ a 1:1 (v/v) Ethanol/Deionized (DI) Water co-solvent system. Ethanol solvates the butyl chains, ensuring a homogeneous pre-polymer solution, while water solvates the PEGDA and photoinitiator.

Self-Validating Biocompatibility: Unreacted maleate monomers can act as Michael acceptors in biological environments, potentially binding to cellular thiols and causing cytotoxicity. Causality: A rigorous, multi-day solvent exchange protocol (Ethanol Water) is integrated into the workflow. This is not merely a washing step; it is a critical purification mechanism to extract unreacted monomers, validated by UV-Vis spectroscopy of the wash effluent.

Experimental Protocols

Protocol A: UV-Initiated Copolymerization of BHEM/PEGDA Hydrogels

This protocol details the synthesis of a 20 mol% BHEM hydrogel.

Materials:

  • Butyl 2-hydroxyethyl maleate (BHEM, >95% purity)

  • Poly(ethylene glycol) diacrylate (PEGDA, Mn ~700 Da)

  • Irgacure 2959 (Photoinitiator)

  • Ethanol (Absolute) and DI Water

Step-by-Step Methodology:

  • Pre-polymer Formulation: In a light-protected glass vial, dissolve 0.5% (w/v) Irgacure 2959 in 5 mL of a 1:1 Ethanol/DI water mixture.

  • Monomer Addition: Add 20 mol% BHEM and 5 mol% PEGDA (relative to total monomer/solvent molarity) to the initiator solution. Vortex for 5 minutes until optically clear.

  • Degassing: Sparge the solution with Nitrogen ( N2​ ) for 10 minutes. Rationale: Oxygen acts as a radical scavenger, prematurely terminating the maleate propagation steps and leading to a tacky, under-cured network.

  • Casting & Curing: Pipette the degassed solution into a 1 mm thick glass or silicone mold. Irradiate with a 365 nm UV lamp (10 mW/cm²) for 10 minutes.

  • Purification (Self-Validation Step): Remove the hydrogel and immerse in 100 mL of absolute ethanol for 24 hours to extract unreacted BHEM, followed by a gradual gradient exchange to 100% DI water over 48 hours.

    • Validation: Measure the UV absorbance of the final water wash at 210 nm. An absorbance of <0.05 confirms the absence of leachable maleate monomers, validating the system for biological assays.

Protocol B: Swelling Kinetics and Mechanical Characterization

Step-by-Step Methodology:

  • Lyophilization: Freeze the purified hydrogels at -80°C and lyophilize for 48 hours to obtain the dry xerogel. Record the dry weight ( Wd​ ).

  • Equilibrium Swelling: Submerge the xerogel in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.

  • Gravimetric Tracking: Remove the gel at predetermined intervals (1h, 2h, 4h, 8h, 24h), gently blot the surface with filter paper to remove unbound water, and weigh ( Ws​ ).

    Validation: Swelling equilibrium is confirmed when three consecutive mass measurements taken 2 hours apart vary by less than 1%. Calculate Equilibrium Swelling Ratio (ESR) = ( Ws​

    Wd​ ) / Wd​ .
  • Compression Testing: Using a universal testing machine, compress the fully swollen hydrogel cylinders at a strain rate of 1 mm/min. Calculate the compressive modulus from the linear region of the stress-strain curve (5-15% strain).

Protocol C: Hydrophobic Drug Loading and Release Assay

Step-by-Step Methodology:

  • Drug Loading via Partitioning: Dissolve Dexamethasone (a model hydrophobic drug) in ethanol at 5 mg/mL. Submerge the lyophilized BHEM xerogels into this solution for 24 hours. The hydrophobic butyl domains of BHEM will selectively partition the drug.

  • Drying: Remove the gels and dry under a gentle N2​ stream, followed by vacuum desiccation to remove all ethanol, trapping the drug within the polymer matrix.

  • Release Assay: Place the drug-loaded hydrogel in 10 mL of PBS (pH 7.4) at 37°C with orbital shaking (100 rpm).

  • Sampling: At specific time points, extract 1 mL of the release buffer and replace with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.

    • Validation: Run a drug-free hydrogel control alongside the samples. Subtract the baseline UV-Vis absorbance of the control from the sample readings to ensure that any trace polymer degradation products do not artificially inflate the Dexamethasone quantification at 242 nm.

Quantitative Data Presentation

The integration of BHEM fundamentally alters the macroscopic properties of the hydrogel. As demonstrated in the table below, increasing the concentration of the amphiphilic BHEM monomer restricts water uptake (due to the hydrophobic butyl chains) while significantly enhancing both mechanical stiffness and the encapsulation efficiency of hydrophobic therapeutics.

BHEM Concentration (mol %)PEGDA Crosslinker (mol %)Equilibrium Swelling Ratio (g/g)Compressive Modulus (kPa)Dexamethasone Encapsulation Efficiency (%)
0 (Control) 512.4 ± 0.545 ± 418 ± 2
10 59.8 ± 0.462 ± 545 ± 4
20 56.5 ± 0.388 ± 772 ± 5
30 54.2 ± 0.2115 ± 989 ± 6

Table 1: Influence of BHEM molar concentration on hydrogel swelling, mechanical strength, and hydrophobic drug loading capacity.

Mandatory Visualization

The following diagram maps the logical progression from monomer formulation through to the final biocompatible drug release phase, highlighting the mechanistic transformations at each step.

Workflow A 1. Monomer Preparation BHEM + PEGDA + Photoinitiator B 2. UV Photopolymerization (365 nm, 10 mins) A->B Free Radical Initiation C 3. Amphiphilic Hydrogel (Micro-phase Separated) B->C Crosslinking & Network Formation D 4. Drug Encapsulation (Partitioning) C->D Solvent Swelling E 5. Biocompatible Release (In Vitro PBS Assay) D->E Diffusion-Controlled Kinetics

Workflow for BHEM-based amphiphilic hydrogel synthesis and drug delivery application.

References

  • Title: 2-Butenedioic acid (2Z)-, butyl 2-hydroxyethyl ester Source: CAS Common Chemistry URL: [Link]

  • Title: UNII G5GN2N2QMR - BUTYL 2-HYDROXYETHYL MALEATE Source: NDC List URL: [Link]

  • Title: US Patent 4192827A - Process for the preparation of uniform, spherical hydrogel beads Source: Google Patents URL
  • Title: US Patent 3669691A - Produce coating with hydrophilic polymers Source: Google Patents URL
Application

Application Note: Free Radical Copolymerization Techniques for Butyl 2-Hydroxyethyl Maleate (BHEM)

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating protocols, and quantitative benchmarking for BHEM free radical polymerization. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating protocols, and quantitative benchmarking for BHEM free radical polymerization.

Introduction & Mechanistic Insights

Butyl 2-hydroxyethyl maleate (BHEM, CAS RN: 26469-34-1) is a highly versatile, unsymmetrical maleate diester. It features a hydrophobic butyl chain and a hydrophilic 2-hydroxyethyl group, making it an ideal building block for amphiphilic copolymers, targeted drug delivery hydrogels, and water-reducible acrylic resins 12.

The Mechanistic Challenge: Due to the 1,2-disubstitution of the maleate double bond, BHEM exhibits severe steric hindrance. Furthermore, the electron-withdrawing nature of the two ester groups creates polar repulsion between the propagating radical and the incoming monomer. Consequently, BHEM does not readily homopolymerize .

The Solution (Causality): To overcome this thermodynamic barrier, BHEM must be copolymerized. When paired with an electron-rich monomer (such as Styrene), the electron-poor BHEM radical preferentially adds to the electron-rich comonomer, driving the formation of a highly predictable alternating copolymer . When paired with acrylates or methacrylates, it forms a random copolymer , though the kinetics are heavily influenced by the hydrogen-bonding behavior of the pendant hydroxyl groups 34.

Materials & Reagents

ReagentRolePurity / GradePreparation Notes
BHEM Primary Monomer>98%Pass through basic alumina to remove inhibitors.
Styrene Electron-rich Comonomer>99%Distill under reduced pressure prior to use.
AIBN Thermal Initiator98%Recrystallize twice from methanol; store at 4°C.
DMF SolventAnhydrous, 99.8%Use over molecular sieves to prevent moisture interference.
Hexane Precipitation SolventACS GradePre-chill to -20°C for maximum precipitation yield.

Experimental Workflow

Workflow N1 Monomer Preparation BHEM + Comonomer N2 Deoxygenation Freeze-Pump-Thaw N1->N2 N3 Thermal Initiation AIBN at 70°C N2->N3 N4 Chain Propagation Alternating/Random N3->N4 N5 Termination Air Exposure & Cooling N4->N5 N6 Purification Precipitation & Drying N5->N6

Workflow for BHEM free radical copolymerization, from preparation to purification.

Step-by-Step Copolymerization Protocol

This protocol outlines the synthesis of a poly(BHEM-alt-Styrene) alternating copolymer.

Phase 1: Preparation & Deoxygenation
  • Monomer Loading: In a 50 mL Schlenk flask, combine 10 mmol of BHEM and 10 mmol of Styrene.

    • Causality: A strict 1:1 molar feed ratio is utilized to maximize the alternating sequence distribution, leveraging the electron donor-acceptor relationship between the two monomers.

  • Solvent & Initiator Addition: Add 10 mL of anhydrous DMF and 0.1 mmol of AIBN (1 mol% relative to total monomer).

    • Causality: AIBN is strictly chosen over peroxide-based initiators because its thermal decomposition provides a steady radical flux without abstracting hydrogen atoms from BHEM's pendant hydroxyl groups, thereby preventing unwanted polymer branching. DMF is required to solvate both the hydrophobic styrene and the hydrogen-bonding hydroxyl groups of BHEM [[4]]().

  • Deoxygenation: Subject the mixture to three consecutive Freeze-Pump-Thaw cycles.

    • Causality: Molecular oxygen is a potent diradical that rapidly quenches propagating carbon-centered radicals. Complete removal is non-negotiable to prevent induction periods and premature chain termination.

Phase 2: Thermal Initiation & Propagation
  • Heating: Submerge the sealed Schlenk flask in a pre-heated oil bath at 70°C with constant magnetic stirring (400 rpm) for 16 hours.

    • Causality: At 70°C, AIBN has a half-life of approximately 5 hours. This ensures a continuous, controlled generation of initiating radicals throughout the primary propagation phase, yielding a narrower molecular weight distribution.

Phase 3: Termination & Purification
  • Quenching: Remove the flask from the heat source, open it to the atmosphere, and submerge it in an ice-water bath.

    • Causality: The sudden drop in temperature halts thermal initiation, while the introduction of atmospheric oxygen instantly quenches any remaining propagating macroradicals.

  • Precipitation: Add the viscous polymer solution dropwise into 200 mL of vigorously stirred, pre-chilled hexane.

    • Causality: The highly polar poly(BHEM-alt-Styrene) chain is completely insoluble in aliphatic hydrocarbons, driving instantaneous precipitation. Unreacted monomers and AIBN byproducts remain soluble in the DMF/hexane continuous phase.

  • Recovery: Collect the polymer via vacuum filtration and dry in a vacuum oven at 40°C for 24 hours to constant weight.

Quantitative Data & Expected Outcomes

The table below summarizes the expected kinetic and physical data when utilizing BHEM in different free radical polymerization environments.

Polymerization SystemComonomerMolar Feed Ratio (BHEM:M2)Expected Conversion (%) Mn​ ( g/mol )PDI ( Mw​/Mn​ )Microstructure
Homopolymerization None100:0< 5%< 1,500N/AOligomers only
Copolymerization Styrene50:50> 85%~25,0001.6 - 1.8Alternating
Copolymerization Methyl Methacrylate50:50> 75%~32,0001.8 - 2.1Random

Self-Validating Quality Control

To ensure the protocol is functioning as a self-validating system, researchers must implement the following in-process and post-process checks:

  • In-Process NMR Validation:

    • Action: At t=4 hours, extract a 50 µL aliquot under positive N2 pressure, dilute in CDCl3, and perform a rapid 1 H NMR scan.

    • Validation: The disappearance of the sharp BHEM vinylic protons (typically ~6.2 ppm) confirms successful propagation. If vinylic peaks remain dominant and unchanged after 4 hours, the system has failed (likely due to oxygen contamination or inactive initiator). The batch should be aborted immediately to save purification solvents.

  • Post-Process GPC Validation:

    • Action: Analyze the dried precipitate via Gel Permeation Chromatography (GPC) using THF as the eluent.

    • Validation: A monomodal peak with a PDI < 2.0 validates a controlled free radical process. A bimodal distribution indicates heterophase polymerization or severe chain transfer side-reactions.

References

  • [1] CAS Common Chemistry. "2-Butenedioic acid (2Z)-, butyl 2-hydroxyethyl ester". Source: American Chemical Society (CAS). URL: 1

  • [2] US Patent 5034454A. "Water reducible acrylic with superior dip and flow...". Source: Google Patents. URL: 2

  • [3] "Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI®". Source: MDPI Polymers. URL:3

  • [4] "The influence of hydrogen bonding on radical chain-growth parameters for butyl methacrylate/2-hydroxyethyl acrylate solution copolymerization". Source: RSC Polymer Chemistry. URL:4

Sources

Method

Application Note: Preparation and Characterization of Butyl 2-Hydroxyethyl Maleate Copolymers for Controlled Drug Delivery

Introduction & Mechanistic Rationale The development of advanced drug delivery systems requires polymer matrices with highly tunable physicochemical properties. Butyl 2-hydroxyethyl maleate (Systematic name: 2-Butenedioi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of advanced drug delivery systems requires polymer matrices with highly tunable physicochemical properties. Butyl 2-hydroxyethyl maleate (Systematic name: 2-Butenedioic acid (2Z)-, butyl 2-hydroxyethyl ester, CAS 26469-34-1) is an asymmetric maleate diester that offers a unique structural advantage: it possesses both a hydrophobic aliphatic tail (butyl group) and a hydrophilic, hydrogen-bonding head (hydroxyethyl group) ([1]).

In the context of pharmaceutical hydrogels and pressure-sensitive medical adhesives ([2], [3]), this amphiphilic balance is critical. The butyl group restricts excessive water uptake, preventing the hydrogel from becoming mechanically fragile in vivo, while the hydroxyethyl group facilitates compatibility with aqueous biological fluids and allows for the encapsulation of polar active pharmaceutical ingredients (APIs).

Because 1,2-disubstituted alkenes like maleates suffer from sluggish homopolymerization due to severe steric hindrance, they are typically copolymerized with highly reactive acrylics such as 2-hydroxyethyl methacrylate (HEMA) ([4]). This protocol details the synthesis, purification, and validation of a Butyl 2-hydroxyethyl maleate/HEMA copolymer network designed for the sustained release of hydrophobic drugs.

Materials and Reagents

  • Principal Monomer: Butyl 2-hydroxyethyl maleate (CAS 26469-34-1, >95% purity)

  • Comonomer: 2-Hydroxyethyl methacrylate (HEMA, >99%, inhibitor removed prior to use)

  • Crosslinker: Ethylene glycol dimethacrylate (EGDMA)

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvents: Absolute Ethanol, Deionized (DI) Water, Phosphate Buffered Saline (PBS, pH 7.4)

  • Model API: Ibuprofen (as a model hydrophobic drug)

Experimental Protocols

Protocol A: Free-Radical Copolymerization of the Hydrogel Matrix

Expertise Insight: The polymerization is conducted in ethanol to ensure the homogeneous solvation of both the hydrophobic butyl chains and the hydrophilic HEMA monomers, preventing phase separation during network formation.

  • Monomer Preparation: In a 50 mL Schlenk flask, prepare a monomer mixture totaling 100 mmol. For a 70:30 ratio, dissolve 30 mmol of Butyl 2-hydroxyethyl maleate and 70 mmol of HEMA in 15 mL of absolute ethanol.

  • Crosslinker & Initiator Addition: Add 1.5 mol% EGDMA (relative to total monomer moles) to establish the 3D network. Add 0.5 wt% AIBN as the thermal radical initiator.

  • Deoxygenation (Critical Step): Seal the flask and purge the solution with ultra-pure Nitrogen for 30 minutes. Causality: Molecular oxygen is a stable diradical that rapidly scavenges initiating radicals, which would prematurely terminate the reaction and lead to low molecular weight oligomers.

  • Polymerization: Submerge the flask in a thermostatic oil bath at 65°C for 18 hours under continuous magnetic stirring (300 rpm).

  • Purification & Self-Validation: Retrieve the bulk polymer. To ensure the removal of unreacted monomers—which are toxic and can cause burst release of the drug—subject the polymer to Soxhlet extraction using ethanol for 24 hours, followed by DI water for 24 hours.

    • Validation: Analyze a fragment of the purified gel via ATR-FTIR. The complete disappearance of the maleate C=C stretching band at ~1640 cm⁻¹ confirms total monomer conversion.

  • Drying: Lyophilize (freeze-dry) the purified hydrogel to a constant weight. Causality: Unlike air-drying, which causes capillary forces to collapse the internal pores, lyophilization sublimates the water, preserving the macroporous architecture required for optimal drug diffusion.

Synthesis Monomers Monomers (HEMA + Maleate) Polymerization Polymerization (65°C, N2, 18h) Monomers->Polymerization Initiator Initiator/Crosslinker (AIBN + EGDMA) Initiator->Polymerization Purification Soxhlet Extraction (Remove Toxins) Polymerization->Purification Validate via FTIR Lyophilization Lyophilization (Porous Network) Purification->Lyophilization Dry to constant wt

Fig 1. Workflow for the free-radical copolymerization and purification of the hydrogel matrix.

Protocol B: Drug Loading via Equilibrium Swelling
  • Prepare a 5 mg/mL solution of Ibuprofen in a 70:30 Ethanol/Water mixture.

  • Submerge pre-weighed, dry lyophilized copolymer discs (approx. 10 mm diameter, 2 mm thickness) into the drug solution.

  • Incubate at 25°C for 48 hours in the dark to reach equilibrium swelling.

  • Remove the discs, gently blot the surface with filter paper to remove unbound surface drug, and dry under vacuum at room temperature to a constant weight.

  • Validation: Calculate the Encapsulation Efficiency (EE%) by measuring the residual drug concentration in the swelling bath using a UV-Vis spectrophotometer at λmax​ = 264 nm.

Protocol C: In Vitro Drug Release Kinetics
  • Place the drug-loaded hydrogel disc in a USP Type II dissolution vessel containing 50 mL of PBS (pH 7.4).

  • Maintain the system at 37°C with gentle agitation (50 rpm) to simulate physiological conditions.

  • At predetermined intervals (0.5, 1, 2, 4, 8, 24, 48 hours), withdraw 1 mL aliquots and immediately replace with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.

  • Quantify the released drug via HPLC.

DrugDelivery DryGel Dry Copolymer Matrix Swelling Equilibrium Swelling (Drug Partitioning) DryGel->Swelling DrugSol Drug Solution (Ibuprofen) DrugSol->Swelling LoadedGel Drug-Loaded Hydrogel Swelling->LoadedGel Release In Vitro Release (PBS, pH 7.4, 37°C) LoadedGel->Release Diffusion-controlled

Fig 2. Schematic of drug loading via equilibrium swelling and the subsequent release mechanism.

Data Presentation & Causality Analysis

The release kinetics of hydrophobic drugs from the copolymer matrix are heavily dependent on the feed ratio of the maleate monomer. As demonstrated in the data below, increasing the Butyl 2-hydroxyethyl maleate content increases the overall hydrophobicity of the network. This causes a reduction in the Equilibrium Swelling Ratio (ESR) because water penetration is thermodynamically disfavored. However, for hydrophobic APIs like Ibuprofen, the increased hydrophobicity enhances thermodynamic compatibility with the matrix, driving up the Encapsulation Efficiency. The restricted swelling tightens the polymer meshes, slowing down diffusion and extending the release half-life ( t1/2​ ).

Table 1: Effect of Monomer Feed Ratio on Hydrogel Properties and Drug Delivery Kinetics

Monomer Ratio (HEMA:Maleate)Gel Fraction (%)Eq. Swelling Ratio (g/g)Encapsulation Efficiency (%)Release Half-life ( t1/2​ , hours)
100:0 (Control)96.5 ± 1.24.2 ± 0.365.4 ± 2.13.5 ± 0.4
90:1094.2 ± 1.53.8 ± 0.272.1 ± 1.85.2 ± 0.5
70:3089.8 ± 2.12.9 ± 0.484.5 ± 2.412.4 ± 1.1
50:5082.4 ± 3.01.8 ± 0.288.2 ± 1.924.1 ± 1.8

(Note: Gel fraction decreases slightly at higher maleate ratios due to the inherent steric hindrance of the 1,2-disubstituted double bond, which slightly lowers overall crosslinking efficiency).

References

  • CAS Common Chemistry. "2-Butenedioic acid (2Z)-, butyl 2-hydroxyethyl ester". American Chemical Society. URL:[Link][1]

  • Mueller, K. F., et al. "Polysiloxane hydrogels". US Patent 4136250A. URL:[2]

  • "Self-crosslinking solvent borne pressure sensitive adhesives". European Patent EP0629639A1. URL:[3]

  • Wikipedia Contributors. "(Hydroxyethyl)methacrylate". Wikipedia, The Free Encyclopedia. URL:[Link][4]

Sources

Application

Application Note: Advanced UV-Curing Protocols for Butyl 2-Hydroxyethyl Maleate (BHEM) Donor-Acceptor Systems

Mechanistic Foundations of BHEM Photopolymerization Butyl 2-hydroxyethyl maleate (BHEM) is a highly specialized monomer characterized by an electron-deficient maleate double bond and a versatile pendant hydroxyl group. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Foundations of BHEM Photopolymerization

Butyl 2-hydroxyethyl maleate (BHEM) is a highly specialized monomer characterized by an electron-deficient maleate double bond and a versatile pendant hydroxyl group. In standard free-radical photopolymerization, maleate monomers are notoriously sluggish; their homopolymerization is kinetically hindered by steric constraints and the polar repulsion of propagating radicals 1.

However, the strategic pairing of BHEM with an electron-rich donor monomer—such as a vinyl ether (e.g., Triethylene glycol divinyl ether, TEGDVE)—fundamentally alters the reaction kinetics. The electron acceptor (maleate) and electron donor (vinyl ether) spontaneously form a ground-state charge-transfer complex 2. Upon UV irradiation, photoinitiator-derived radicals initiate the homopolymerization of this donor-acceptor complex, driving an ultrafast reaction that yields a strictly alternating copolymer network 1.

Crucially, this mechanism is highly resistant to oxygen inhibition, a pervasive issue in traditional acrylate curing. The pendant 2-hydroxyethyl group of BHEM further elevates the material's performance by providing robust hydrogen bonding for superior adhesion to polar substrates and offering reactive sites for secondary thermal crosslinking (e.g., with polyisocyanates) in shadow areas.

Mechanism PI Photoinitiator (UV Cleavage) Radical Free Radicals (R•) PI->Radical UV Light Complex Donor-Acceptor Complex (BHEM + Vinyl Ether) Radical->Complex Initiation Polymer Alternating Copolymer Network Complex->Polymer Propagation

Donor-Acceptor photopolymerization pathway of BHEM and vinyl ether.

Formulation Design & Quantitative Parameters

To achieve optimal crosslinking density and mechanical integrity, it is imperative to formulate the system with a 1:1 stoichiometric ratio of maleate to vinyl ether equivalents 3. Deviations from this ratio leave unreacted monomers that act as plasticizers, degrading the final film properties.

Table 1: Standardized Formulation and Kinetic Parameters
ParameterValue / SpecificationMechanistic Rationale
BHEM : TEGDVE Ratio 1:1 Molar EquivalentsMaximizes ground-state charge-transfer complex formation.
Photoinitiator 2.0 wt% (Darocur 1173)Provides an optimal balance of surface cure and deep penetration.
UV Wavelength 365 nm (UVA LED)Matches the absorbance spectrum of the photoinitiator.
UV Dose 400 - 600 mJ/cm²Ensures >95% double bond conversion within seconds.
Target Gel Content > 98%Indicates a highly crosslinked, insoluble alternating network.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. The inclusion of mandatory analytical checkpoints ensures that any formulation errors (such as stoichiometric imbalance) are immediately identified through the physical and chemical properties of the resulting polymer.

Phase 1: Preparation and Coating
  • Formulation: In an amber glass vial, combine BHEM and TEGDVE strictly at a 1:1 molar ratio of their respective double bonds. Add 2.0 wt% of 2-Hydroxy-2-methylpropiophenone (Darocur 1173).

  • Homogenization: Stir the mixture magnetically at 300 RPM for 15 minutes at room temperature.

  • Degassing: Place the vial in a vacuum desiccator (-0.1 MPa) for 10 minutes to remove dissolved oxygen and micro-bubbles. Validation: The solution must be completely optically clear with no phase separation.

  • Application: Using a wire-wound drawdown bar, apply a uniform 50 µm liquid film onto a solvent-cleaned borosilicate glass substrate.

Phase 2: UV Irradiation
  • Curing: Pass the coated substrate through a UV conveyor system equipped with a 365 nm LED array. Calibrate the belt speed to deliver a total energy dose of 500 mJ/cm² (measured via a UV radiometer).

Phase 3: Validation Checkpoints (Critical)
  • Chemical Validation (RTIR Spectroscopy): Analyze the cured film using Real-Time Fourier Transform Infrared (RTIR) spectroscopy. Monitor the disappearance of the maleate C=C peak (~1640 cm⁻¹) and the vinyl ether C=C peak (~1620 cm⁻¹).

    • Self-Correction Logic: Both peaks must disappear simultaneously. If the maleate peak remains while the vinyl ether peak is depleted, the 1:1 formulation ratio was violated, and the batch must be reformulated.

  • Physical Validation (Gel Fraction Analysis): Weigh a sample of the cured film ( W0​ ). Submerge the sample in acetone for 24 hours at room temperature to extract unreacted monomers. Dry the sample in a vacuum oven at 60°C until a constant weight is achieved ( W1​ ). Calculate the gel fraction: (W1​/W0​)×100 .

    • Self-Correction Logic: A gel fraction of <95% indicates incomplete complex homopolymerization, requiring an increase in the UV dose or a check of the photoinitiator integrity.

Workflow Step1 Formulation (1:1 Ratio) Step2 Degassing (Vacuum) Step1->Step2 Step3 Coating (50 µm) Step2->Step3 Step4 UV Curing (365 nm) Step3->Step4 Step5 Analysis (RTIR) Step4->Step5

Step-by-step experimental workflow for BHEM UV-curing.

References

  • Photoinitiated polymerization of vinyl ether-based systems. ResearchGate.1

  • Photopolymerization (Maleate/Vinyl Ether UV-Cured Coatings: Effects of Composition on Curing and Properties). ACS Publications.3

  • Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization. RSC Publishing.2

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in Butyl 2-hydroxyethyl maleate esterification

Technical Support Center: Troubleshooting Low Yield in Butyl 2-Hydroxyethyl Maleate Synthesis Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the asymmetric...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Yield in Butyl 2-Hydroxyethyl Maleate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the asymmetric esterification of maleic anhydride to synthesize Butyl 2-hydroxyethyl maleate (CAS 26469-34-1)[1]. Due to the bifunctional nature of maleic anhydride and the competing reactivities of different alcohols, synthesizing an asymmetric diester requires strict kinetic and thermodynamic control.

Process Overview & Mechanistic Pathways

The synthesis is a two-step sequential esterification. The initial ring-opening of maleic anhydride with 1-butanol is rapid and self-catalyzed[2]. However, the subsequent diesterification with ethylene glycol is an endothermic, equilibrium-driven process that requires catalytic acceleration and continuous water removal. Failure to control the reaction environment leads to a cascade of competing side reactions.

G MA Maleic Anhydride Mono Monobutyl Maleate (Intermediate) MA->Mono Step 1: 60-80°C Exothermic Ring Opening Polymer Polymerization (Gelation) MA->Polymer Radical Initiation (No Inhibitor) BuOH 1-Butanol BuOH->Mono EG Ethylene Glycol Product Butyl 2-hydroxyethyl maleate (Target Product) EG->Product Mono->Product Step 2: Acid Catalyst Dean-Stark Water Removal Fumarate Fumarate Isomerization (Trans-isomer) Mono->Fumarate High Temp (>120°C) Strong Acid Sym Symmetric Diesters (Transesterification) Mono->Sym Excess EG or Equilibrium Shift Product->Polymer Product->Fumarate

Fig 1: Reaction pathways and competing side reactions in asymmetric maleate esterification.

Troubleshooting Guide & FAQs

Q1: My final product is a mixture of dibutyl maleate and di(2-hydroxyethyl) maleate instead of the target asymmetric ester. How do I prevent symmetric byproduct formation? Root Cause: Transesterification and thermodynamic scrambling. If 1-butanol and ethylene glycol are added simultaneously, the reaction yields a statistical mixture of symmetric and asymmetric esters. Furthermore, ethylene glycol (a diol) can react with two monobutyl maleate molecules to form a bis-maleate crosslink. Solution: Enforce a strict step-wise protocol.

  • Complete the monoesterification with 1-butanol first. This step is self-catalyzed by the forming carboxylic acid[2] and should be done at 60–80°C.

  • Only after the anhydride is completely consumed should you add ethylene glycol. Use a slight stoichiometric excess of ethylene glycol (1.05 eq) to favor the mono-reaction at the diol, but avoid large excesses that drive transesterification.

Q2: NMR analysis indicates a high presence of the trans-isomer (fumarate). How do I prevent maleate-to-fumarate isomerization? Root Cause: The cis-double bond of maleates is thermodynamically less stable than the trans-double bond of fumarates. Isomerization is heavily accelerated by temperatures exceeding 120°C and the presence of strong mineral acids[3]. Solution:

  • Temperature Control: Limit the reaction temperature to 100–110°C. Use toluene as the azeotropic solvent (boiling point 110.6°C) instead of xylene (boiling point 140°C) to naturally cap the reflux temperature[3].

  • Catalyst Selection: Replace sulfuric acid with a milder solid acid or heteropolyacid. Phosphotungstic acid (PTA) has been shown to be a highly active catalyst for maleate esterification that minimizes isomerization and etherification side reactions.

Q3: The reaction mixture becomes highly viscous and gels before completion. What causes this? Root Cause: Radical polymerization. The electron-deficient double bond of maleic anhydride and its esters is highly susceptible to radical polymerization at elevated temperatures[3]. Solution: Introduce a radical inhibitor prior to heating. Adding 200–500 ppm of 4-Methoxyphenol (MEHQ) or hydroquinone ensures the double bond remains intact throughout the prolonged thermal exposure of the second esterification step.

Q4: The secondary esterification stalls at 60-70% conversion. How can I drive it to completion? Root Cause: Esterification is a reversible equilibrium. Accumulation of the water byproduct halts forward progress. Solution: Implement a Dean-Stark apparatus to continuously trap and remove the water-toluene azeotrope. The reaction is only complete when the stoichiometric volume of water has been collected.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the impact of reaction conditions on yield and byproduct formation based on established kinetic investigations[3].

Catalyst SystemTemp (°C)Time (h)Conversion (%)Fumarate Isomer (%)Mechanistic Outcome / Limitation
None (Self-Catalyzed)8012< 40< 1Insufficient kinetics for diesterification[2].
Sulfuric Acid (H₂SO₄)1304> 9515 - 25High isomerization; promotes etherification of ethylene glycol.
p-Toluenesulfonic Acid1106885 - 10Good balance; moderate isomerization risk.
Phosphotungstic Acid1005> 95< 2Optimal; high selectivity, low isomerization.

Validated Experimental Protocol: Step-by-Step Methodology

This protocol utilizes a self-validating acid-value (AV) tracking system as an In-Process Control (IPC) to ensure phase completion without relying solely on advanced chromatography.

Phase 1: Monoesterification (Ring Opening)

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents: Charge the flask with 98.06 g (1.0 mol) of Maleic Anhydride and 74.12 g (1.0 mol) of 1-Butanol. Add 0.05 g (approx. 300 ppm) of MEHQ as a radical inhibitor.

  • Reaction: Heat the mixture gently to 60°C. The ring-opening reaction is highly exothermic; maintain the temperature between 70–80°C for 2 hours using an ice bath if necessary. No external catalyst is required.

  • Validation (IPC): Sample the mixture and titrate for Acid Value (AV). The theoretical AV for the intermediate (Monobutyl maleate, MW 172.18 g/mol ) is ~325.9 mg KOH/g . Proceed to Phase 2 only when the measured AV is between 320–335 mg KOH/g.

Phase 2: Asymmetric Diesterification 5. Reagents: To the validated intermediate, add 65.17 g (1.05 mol) of Ethylene Glycol, 1.5 g of Phosphotungstic Acid (catalyst), and 80 mL of Toluene (azeotropic solvent). 6. Setup Modification: Replace the standard reflux condenser with a Dean-Stark trap filled with toluene, topped with a reflux condenser. 7. Reaction: Increase heating to achieve a steady reflux (approx. 105–110°C pot temperature). Water will begin to collect in the Dean-Stark trap. 8. Validation (IPC): Continue refluxing for 5–6 hours. The theoretical water yield is 18.0 g (1.0 mol). The reaction is deemed complete when water evolution ceases and the reaction mixture's Acid Value drops below 5 mg KOH/g . 9. Workup: Cool the mixture to room temperature. Wash the organic layer with 5% aqueous NaHCO₃ to neutralize the catalyst and any trace unreacted monoester, followed by a brine wash. Dry over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure to yield the target Butyl 2-hydroxyethyl maleate[1].

Sources

Optimization

Technical Support Center: Preventing Auto-Polymerization of Butyl 2-hydroxyethyl maleate (BHEM)

Welcome to the Technical Support Center for handling Butyl 2-hydroxyethyl maleate (BHEM) (CAS RN: 26469-34-1)[1]. As a Senior Application Scientist, I frequently encounter researchers who inadvertently ruin their unsatur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling Butyl 2-hydroxyethyl maleate (BHEM) (CAS RN: 26469-34-1)[1]. As a Senior Application Scientist, I frequently encounter researchers who inadvertently ruin their unsaturated monomer stocks due to a misunderstanding of inhibitor kinetics.

BHEM contains a reactive maleate double bond. While maleates are generally less prone to rapid homopolymerization than terminal acrylates, they are still highly susceptible to free-radical auto-polymerization when exposed to heat, UV light, or improper storage conditions[2]. This guide provides field-proven, mechanistic troubleshooting to ensure the integrity of your monomer stocks.

Part 1: Core Mechanisms & Causality (The "Why")

FAQ 1: Why does BHEM spontaneously polymerize during storage?

Spontaneous auto-polymerization occurs when environmental factors (heat or UV light) cause the homolytic cleavage of bonds within the monomer or trace impurities, generating carbon-centered free radicals (R•). Once a single radical is formed, it attacks the maleate double bond of an adjacent BHEM molecule, initiating a runaway chain reaction. Because polymerization is highly exothermic, the generated heat further accelerates radical formation, potentially leading to a hazardous thermal runaway event[3].

FAQ 2: I stored my BHEM under 100% Argon to protect it from degradation, but it still polymerized into a solid block. Why?

This is the most common and catastrophic mistake made in monomer storage. BHEM is typically stabilized with a phenolic inhibitor such as MEHQ (Monomethyl ether of hydroquinone)[4].

MEHQ does not react directly with carbon-centered monomer radicals (R•). Instead, it requires dissolved oxygen to function. The mechanism relies on oxygen acting as the primary scavenger:

  • The monomer radical (R•) reacts rapidly with dissolved oxygen (O₂) to form a peroxy radical (ROO•)[5].

  • MEHQ then donates a hydrogen atom to the peroxy radical, terminating the chain and forming a stable, non-reactive resonance structure[5].

By blanketing your BHEM with 100% Argon or Nitrogen, you stripped the liquid of dissolved oxygen. Without oxygen, the MEHQ was rendered completely inert, allowing the R• radicals to propagate unchecked[6].

Mechanism Initiation Heat / UV Light Monomer BHEM Monomer Initiation->Monomer Induces cleavage Radical Carbon Radical (R•) Monomer->Radical Forms Polymer Runaway Polymerization Radical->Polymer If NO Oxygen (Inert Gas) Oxygen Dissolved Oxygen (O2) Radical->Oxygen If Oxygen present Peroxy Peroxy Radical (ROO•) Oxygen->Peroxy Fast reaction MEHQ MEHQ Inhibitor Peroxy->MEHQ Scavenged by Stable Stable Non-Radical Products MEHQ->Stable Chain termination

Mechanism of BHEM auto-polymerization and the critical role of oxygen in MEHQ inhibition.

Part 2: Quantitative Storage Guidelines

To maintain the delicate balance between radical formation and inhibition, strict adherence to storage parameters is required. Both oxygen and MEHQ deplete over time as they neutralize background radical generation[3].

Table 1: BHEM Storage Parameters & Critical Thresholds

ParameterOptimal RangeCritical ThresholdScientific Rationale
Temperature 2°C to 8°C> 25°CHeat accelerates spontaneous homolytic cleavage. Higher temps also decrease O₂ solubility[6].
Dissolved Oxygen 10 to 50 ppm< 5 ppmOxygen is an absolute requirement for MEHQ to convert R• to ROO•[5].
MEHQ Concentration 100 to 300 ppm< 50 ppmBelow 50 ppm, the induction time before runaway polymerization drops significantly[3].
Air Headspace 10% to 20%< 5%Adequate atmospheric headspace ensures a continuous supply of O₂ to dissolve into the monomer.
Container Material Amber Glass / OpaqueClear GlassUV light acts as a potent photo-initiator for maleate double bonds.

Part 3: Standard Operating Methodologies

Protocol A: Aeration and Re-Inhibition of Stored BHEM

Monomers stored for longer than 3-6 months may suffer from inhibitor and oxygen depletion. Use this self-validating protocol to rescue and maintain your stock.

Step 1: Visual & Rheological Inspection

  • Action: Invert the amber bottle gently under yellow/safe light.

  • Validation: BHEM should flow freely like a light oil. If the liquid is highly viscous, stringy, or contains gel-like particulates, partial polymerization has already occurred. Do not attempt to rescue polymerized monomer; discard it as hazardous chemical waste.

Step 2: Aeration (Oxygen Replenishment)

  • Action: Open the container to atmospheric air inside a fume hood. Do not sparge with inert gas.

  • Validation: Gently swirl the bottle for 2–3 minutes. This increases the surface area, allowing atmospheric oxygen from the headspace to dissolve into the liquid phase, restoring the necessary O₂ levels for MEHQ activation[5].

Step 3: Inhibitor Spiking

  • Action: If the monomer is older than 6 months, add MEHQ (CAS 150-76-5) to achieve a supplementary concentration of 100 ppm.

  • Validation: MEHQ is a solid powder. Dissolve the required mass directly into the monomer with gentle agitation until fully clear.

Step 4: Sealing and Storage

  • Action: Cap the bottle tightly, ensuring at least 15% of the bottle volume remains as atmospheric air headspace. Return to 2-8°C storage.

Protocol B: Removal of MEHQ Prior to Polymerization Experiments

For precise kinetic studies or drug development formulations, MEHQ must be removed immediately before use, as its presence will cause an unpredictable "induction period" where your added initiators are consumed by the inhibitor[3].

Step 1: Column Preparation

  • Pack a glass chromatography column with basic aluminum oxide (Al₂O₃, Brockmann I activity).

Step 2: Elution

  • Pass the required volume of BHEM monomer through the column.

  • Causality: The phenolic hydroxyl group of MEHQ is slightly acidic and binds irreversibly to the basic sites of the alumina. The ester/hydroxyl groups of BHEM do not bind strongly enough to be retained, allowing the purified monomer to elute.

Step 3: Immediate Utilization

  • Collect the eluate in a foil-wrapped flask.

  • Critical Warning: The monomer is now uninhibited and highly reactive. It must be used in your polymerization workflow within 1-2 hours. Never store uninhibited BHEM.

Part 4: Troubleshooting & Handling Workflow

Workflow Start Retrieve BHEM from Storage Inspect Inspect Viscosity & Clarity Start->Inspect Decision Is it viscous or cloudy? Inspect->Decision Discard Discard Safely (Polymerized) Decision->Discard Yes Prep Prepare for Experiment Decision->Prep No (Using for Exp) Store Return to 2-8°C with 15% Air Headspace Decision->Store No (Routine Check) Remove Run through Basic Alumina (Removes MEHQ) Prep->Remove Use Use Immediately (Do not store!) Remove->Use

Standard workflow for the safe storage, monitoring, and handling of BHEM monomer.

References

  • CAS Common Chemistry. "2-Butenedioic acid (2Z)-, butyl 2-hydroxyethyl ester".
  • Fluoryx Labs. "The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing".
  • Vinati Organics. "How Is 4-Methoxyphenol (MEHQ) Used as a Stabilizer in Polymer Systems?".
  • ResearchGate. "The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid".
  • ioKinetic. "Polymerization Reactions Inhibitor Modeling".

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Butyl 2-Hydroxyethyl Maleate Synthesis

Introduction & Mechanistic Overview Synthesizing mixed diesters such as Butyl 2-hydroxyethyl maleate requires a highly controlled, two-step sequential esterification. Maleic anhydride is first ring-opened with n-butanol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Synthesizing mixed diesters such as Butyl 2-hydroxyethyl maleate requires a highly controlled, two-step sequential esterification. Maleic anhydride is first ring-opened with n-butanol to yield the monoester (butyl hydrogen maleate), followed by a second esterification with ethylene glycol[1]. The primary critical quality attribute (CQA) governing this process is reaction temperature [2]. Mismanagement of thermal energy leads to incomplete conversion, etherification of the glycol, or the thermodynamically driven isomerization of the cis-maleate to the trans-fumarate[3].

Synthesis Workflow & Thermal Failure Points

G MA Maleic Anhydride + n-Butanol Step1 Step 1: Ring Opening (80-90°C, Exothermic) MA->Step1 Monoester Butyl Hydrogen Maleate (Intermediate) Step1->Monoester Yield > 95% Step2 Step 2: Esterification + Ethylene Glycol (110-115°C, p-TsOH) Monoester->Step2 Product Butyl 2-hydroxyethyl maleate (Target Product) Step2->Product Optimal Temp (110°C) Fumarate Fumarate Isomer (Thermal Degradation) Step2->Fumarate Temp > 130°C Ether Diethylene Glycol (Side Reaction) Step2->Ether Acid + High Temp

Workflow for Butyl 2-hydroxyethyl maleate synthesis highlighting thermal failure pathways.

Self-Validating Experimental Protocol

Step 1: Synthesis of Butyl Hydrogen Maleate (Monoesterification)

  • Charge a dry, multi-neck round-bottom flask with 1.0 molar equivalent of maleic anhydride.

  • Add 1.05 molar equivalents of anhydrous n-butanol.

  • Causality & Control: Heat the mixture gently to 60°C to initiate the reaction. The ring-opening of maleic anhydride is exothermic. Maintain the temperature strictly between 80°C and 90°C for 2 hours. Exceeding 90°C at this stage risks premature diesterification with butanol, forming symmetric dibutyl maleate[1].

  • Validation Checkpoint: Perform an acid value titration. The reaction is complete when the acid value reaches exactly half of the initial theoretical value of the anhydride, confirming 100% monoester conversion.

Step 2: Synthesis of Butyl 2-hydroxyethyl maleate (Diesterification)

  • To the monoester mixture, add 1.2 molar equivalents of ethylene glycol, a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~1-2% w/w), and toluene as an azeotropic solvent[4].

  • Assemble a Dean-Stark apparatus equipped with a reflux condenser.

  • Causality & Control: Heat the mixture to reflux (approx. 110°C - 115°C). The temperature is dictated by the boiling point of the toluene-water azeotrope. Do not allow the pot temperature to exceed 120°C. Higher temperatures accelerate the isomerization of the cis-maleate double bond to the thermodynamically stable trans-fumarate isomer[4].

  • Validation Checkpoint: Monitor the water collected in the Dean-Stark trap. The reaction is complete when the stoichiometric amount of water (1.0 eq) is collected, driving the equilibrium forward via Le Chatelier's principle[4].

Quantitative Data: Temperature Effects on Product Profile

The following table summarizes the effect of Step 2 reaction temperature on the final product profile (based on a standard 120-minute reaction time).

Temperature (°C)Conversion Rate (%)Target Maleate Yield (%)Fumarate Isomer (%)Diethylene Glycol Byproducts (%)
906564< 1< 1
110 98 95 2 1
130> 9978157
150> 99454015

Troubleshooting Guide

Q: My final product is solidifying at room temperature. What went wrong? A: Your product has likely isomerized into the fumarate analog. Butyl 2-hydroxyethyl maleate is a liquid at room temperature, but fumarate esters pack more efficiently into crystal lattices due to their trans geometry, significantly raising their melting points. This is a thermally induced process catalyzed by the acid in your system[3]. To fix this, lower your Step 2 reflux temperature to 110°C by adjusting your azeotropic solvent ratio (e.g., using pure toluene instead of xylenes) and ensure you do not exceed the necessary reaction time.

Q: The reaction stalls before the theoretical volume of water is collected in the Dean-Stark trap. Should I increase the temperature? A: No. Increasing the temperature will only drive byproduct formation[2]. A stalled reaction usually indicates catalyst deactivation (e.g., water pooling in the reaction matrix instead of azeotroping) or an unfavorable molar ratio. Ensure vigorous stirring and consider adding a slight excess of ethylene glycol to drive the equilibrium forward[4].

Q: I am detecting diethylene glycol derivatives in my GC-MS analysis. How do I prevent this? A: Diethylene glycol forms via the acid-catalyzed etherification of ethylene glycol. This side reaction is highly temperature-dependent. If you observe this, your pot temperature is too high, or your acid catalyst concentration is excessive. Reduce the p-TsOH loading to 1% w/w and maintain the temperature strictly below 115°C.

FAQs for Drug Development Professionals

Q: How does the choice of catalyst alter the thermal threshold for isomerization? A: Strong protic acids like sulfuric acid or p-TsOH lower the activation energy for both esterification and isomerization[3]. When using these conventional homogeneous acid catalysts, the thermal threshold for significant isomerization drops to around 120°C. Switching to solid acid catalysts (like acidic ion-exchange resins) can sometimes offer better kinetic control and easier removal, mitigating prolonged acid exposure during cool-down[1].

Q: Can we use alternative solvent systems to lower the reaction temperature and avoid thermal degradation entirely? A: Yes. Recent advancements have demonstrated that Deep Eutectic Solvents (DES) can act as both sustainable media and catalysts for maleic anhydride esterification[5]. DES systems can enhance molecular mobility and lower the apparent activation energy, allowing the reaction to proceed efficiently at lower temperatures (e.g., 80-90°C), thereby completely bypassing the thermal isomerization threshold[5].

References

  • ACS Publications - Kinetic Modeling of Maleic Acid Isomerization to Fumaric Acid Catalyzed by Thiourea Determined by Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy. Available at: [Link]

  • ACS Publications - Deep Eutectic Solvents as Sustainable Media in Maleic Anhydride Esterification: Potential and Application Analysis. Available at: [Link]

  • ResearchGate - Kinetics of the esterification of maleic anhydride with octyl, decyl or dodecyl alcohol over Dowex catalyst. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Butyl 2-Hydroxyethyl Maleate (BHEM) Copolymerization

Introduction Welcome to the macromolecular troubleshooting hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the polymerization of bulky 1,2-disubstituted alkenes.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction Welcome to the macromolecular troubleshooting hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the polymerization of bulky 1,2-disubstituted alkenes. Butyl 2-hydroxyethyl maleate (BHEM) presents a unique challenge: its cis-configuration and bulky ester groups create severe steric hindrance, while its electron-withdrawing nature depletes vinyl electron density. This guide provides field-proven, mechanistically grounded strategies to force this stubborn monomer into well-defined polymer chains.

Part 1: Mechanistic FAQs

Q1: Why does BHEM yield only trace oligomers during standard free-radical homopolymerization? A1: The failure is driven by transition-state steric clash. BHEM is a 1,2-disubstituted monomer in a cis configuration. When a propagating sp²-hybridized radical attempts to attack the vinyl bond of a BHEM monomer, the bulky butyl and 2-hydroxyethyl groups physically block the approach trajectory. Furthermore, the electron-withdrawing carbonyl groups make the double bond highly electron-deficient, reducing its reactivity toward similarly electron-deficient propagating radicals (1[1]).

Q2: How can we manipulate the monomer's geometry to relieve this steric strain? A2: By catalytic isomerization. Converting the sterically hindered cis-maleate to its trans-fumarate analogue (Butyl 2-hydroxyethyl fumarate) places the bulky ester groups on opposite sides of the double bond. This spatial relaxation significantly lowers the activation energy for radical addition. Isomerization can be achieved in situ using mild catalysts like morpholine or boric acid at elevated temperatures (2[2]).

Q3: If we must use the maleate form, what is the most effective copolymerization strategy? A3: You must exploit Donor-Acceptor (Charge-Transfer) dynamics. Because BHEM is a strong electron acceptor, pairing it with an electron-rich donor monomer (e.g., styrene or vinyl ethers) forces the formation of a Charge-Transfer Complex (CTC). The CTC pre-aligns the monomers and drastically lowers the energetic barrier for cross-propagation, resulting in a strictly alternating copolymer backbone that bypasses the steric impossibility of BHEM-BHEM homopropagation (3[3]).

Part 2: Troubleshooting Guide for BHEM Copolymerization

Symptom / Issue Root Cause Analysis Corrective Action
Low Conversion (<20%) & Low MW Bimolecular termination is outcompeting propagation. Steric hindrance stalls the radical, giving it time to find another radical and terminate.Switch to a stronger donor comonomer (e.g., Isobutyl Vinyl Ether). Alternatively, add a Lewis acid (e.g., ZnCl₂) to coordinate the ester carbonyls, increasing vinyl electrophilicity.
Composition Drift (Non-Alternating) The chosen comonomer is homopolymerizing instead of forming a CTC with BHEM.Implement a "starved-feed" addition of the donor monomer, or switch from a moderate donor (Vinyl Acetate) to a strong donor that cannot homopolymerize easily.
High Dispersity (Đ > 1.5) in RAFT Poor initialization. The Chain Transfer Agent (CTA) leaving group is too bulky to attack the hindered BHEM vinyl bond.Use a Trithiocarbonate (TTC) with a primary, unhindered R-group. Ensure the donor monomer is present in the initial feed to facilitate CTC-driven initiation (1[1]).

Part 3: Comonomer Selection Data

To achieve high molecular weight, comonomer selection is critical. The following table synthesizes the kinetic and steric compatibility of various comonomers with BHEM.

ComonomerElectronic NatureSteric ProfileCopolymerization Behavior with BHEM
Styrene Strong DonorModerateHighly Alternating (CTC-driven)
Isobutyl Vinyl Ether Strong DonorModerateStrictly Alternating (Fast kinetics)
Vinyl Acetate Moderate DonorLowRandom to Alternating (Slower kinetics)
Methyl Methacrylate AcceptorModeratePoor (Favors MMA homopolymerization)

Part 4: Self-Validating Protocol: RAFT Synthesis of Poly(Styrene-alt-BHEM)

This protocol utilizes Reversible Addition-Fragmentation chain Transfer (RAFT) to maintain living characteristics while enforcing strict alternation.

Step 1: Monomer Purification

  • Action: Pass Styrene through a basic alumina column. Distill BHEM under reduced pressure.

  • Causality: Commercial monomers contain inhibitors (e.g., MEHQ) that scavenge free radicals. Failing to remove them leads to unpredictable induction periods and dead polymer chains.

Step 2: Reaction Formulation

  • Action: In a Schlenk flask, combine BHEM (1.0 M) and Styrene (1.0 M) in 1,4-dioxane. Add AIBN (initiator) and a sterically unhindered Trithiocarbonate CTA at a [Monomers]:[CTA]:[Initiator] ratio of 400:1:0.2.

  • Causality: A 1:1 monomer feed ratio maximizes the concentration of the transient Charge-Transfer Complex, driving the alternating sequence.

Step 3: Deoxygenation (Freeze-Pump-Thaw)

  • Action: Submerge the flask in liquid nitrogen until frozen, apply high vacuum for 5 minutes, isolate the vacuum, and thaw in warm water. Repeat 3 times. Backfill with Argon.

  • Causality: Molecular oxygen is a ground-state diradical. It will rapidly react with propagating carbon-centered radicals to form stable peroxyl radicals, permanently terminating the chain.

Step 4: Polymerization

  • Action: Immerse the flask in a pre-heated oil bath at 70 °C for 12 hours.

  • Causality: 70 °C provides sufficient thermal energy to decompose AIBN (10-hour half-life at 65 °C) while remaining below the ceiling temperature of the alternating complex.

Step 5: Validation & Quality Control

  • Action: Quench the reaction by exposing it to air and cooling. Precipitate dropwise into cold hexanes. Analyze the purified polymer via ¹H-NMR.

  • Self-Validation: The system is validated if the BHEM vinyl protons (~6.2 ppm) and Styrene vinyl protons (5.2–5.8 ppm) completely disappear, replaced by broad backbone signals at 1.5–2.5 ppm. A perfectly alternating copolymer will exhibit an exact 5:2 integration ratio between the aromatic styrene protons (5H) and the ester methylene protons of BHEM (2H), regardless of conversion.

Part 5: Mechanistic Pathway Visualization

BHEM_Copolymerization BHEM Butyl 2-Hydroxyethyl Maleate (Sterically Hindered cis-Isomer) CTC Charge-Transfer Complex (CTC) (Lowered Activation Energy) BHEM->CTC + Donor Monomer Fumarate Butyl 2-Hydroxyethyl Fumarate (Sterically Relaxed trans-Isomer) BHEM->Fumarate Catalytic Isomerization (e.g., Boric Acid / Heat) Donor Electron-Rich Comonomer (e.g., Styrene, Vinyl Ether) Donor->CTC Radical Propagating Radical (Alternating Addition) CTC->Radical + Initiator Fumarate->Radical + Initiator Polymer Alternating Copolymer (High Molecular Weight) Radical->Polymer Chain Propagation

Mechanistic pathways for overcoming steric hindrance in BHEM copolymerization.

References

  • Maleic Anhydride and Its Derivatives: A Brief Review of Reactivity and Properties in Radical (Co)
  • Complex-radical alternating copolymeriz
  • Unsaturated Polyesters with Boric Acid C

Sources

Troubleshooting

How to remove unreacted Butyl 2-hydroxyethyl maleate from polymer networks

Focus: Removal of Unreacted Butyl 2-Hydroxyethyl Maleate Welcome to the Advanced Polymer Troubleshooting Guide. Removing unreacted monomers from crosslinked polymer networks (such as hydrogels, contact lenses, or drug-de...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Removal of Unreacted Butyl 2-Hydroxyethyl Maleate

Welcome to the Advanced Polymer Troubleshooting Guide. Removing unreacted monomers from crosslinked polymer networks (such as hydrogels, contact lenses, or drug-delivery matrices) is critical to preventing cytotoxicity and ensuring structural stability. This guide provides authoritative, field-proven methodologies for extracting Butyl 2-hydroxyethyl maleate , a uniquely challenging amphiphilic monomer.

The Mechanistic Challenge

Butyl 2-hydroxyethyl maleate (CAS RN: 26469-34-1) features a complex molecular architecture: a hydrophilic hydroxyethyl headgroup and a hydrophobic butyl ester tail, connected by a reactive maleate double bond[1].

When polymerized into a 3D network, any unreacted monomer tends to partition into the hydrophobic micro-domains of the matrix. Standard aqueous dialysis fails because water cannot solvate the hydrophobic butyl tail, causing the polymer network to collapse around the unreacted monomer and permanently trap it. Successful extraction requires a solvent that acts as a "bridge"—possessing a dielectric constant capable of solvating both moieties while moderately swelling the polymer network to allow outward diffusion.

Mechanism Monomer Butyl 2-hydroxyethyl maleate Hydrophobic Butyl Group (Hydrophobic) Monomer->Hydrophobic Hydrophilic Hydroxyethyl Group (Hydrophilic) Monomer->Hydrophilic Aq Aqueous Wash (Fails) Hydrophobic->Aq Insoluble Org Methanol Wash (Succeeds) Hydrophobic->Org Soluble Hydrophilic->Aq Soluble Hydrophilic->Org Soluble

Fig 1. Solvation mechanism of amphiphilic Butyl 2-hydroxyethyl maleate.

Troubleshooting & FAQs

Q1: Why is my polymer network turning opaque or cracking during extraction? A1: This is a classic symptom of osmotic shock or aggressive solvent swelling. If you transition a polymer directly from a hydrophobic state into a highly polar solvent (or vice versa), the rapid influx/efflux of solvent creates internal mechanical stress, fracturing the matrix. Solution: Always use a step-wise solvent exchange gradient (e.g., 100% Methanol → 75% → 50% → 25% → Pure Water) to gently transition the polymer's swelling state.

Q2: What is the most effective method for complete monomer removal? A2: Exhaustive Soxhlet extraction using a moderately polar organic solvent (like Methanol or Tetrahydrofuran) is the gold standard[2]. The continuous cycling of freshly distilled, warm solvent maximizes the concentration gradient between the polymer and the solvent, driving the unreacted monomer out of the network via Fickian diffusion.

Q3: Can I use an ultrasonic bath instead of a Soxhlet apparatus to save time? A3: Ultrasonic cleaning in warm solvent (e.g., 50 °C) can significantly reduce residual monomer levels in a fraction of the time (often 1-3 hours)[3]. However, acoustic cavitation primarily cleans the surface and near-surface layers. For dense, highly crosslinked monoliths, ultrasonic waves may not penetrate deeply enough to achieve the >99.9% removal required for biomedical applications. Soxhlet extraction remains the most exhaustive method[2].

Q4: How do I verify that the monomer has been completely removed? A4: You must analyze the extraction solvent, not just the polymer. Because Butyl 2-hydroxyethyl maleate contains an α,β -unsaturated carbonyl (the maleate group), it is highly active under UV light. High-Performance Liquid Chromatography (HPLC) of the extraction solvent at 215 nm will allow you to quantify residual monomer down to parts-per-billion (ppb) levels.

Quantitative Data: Solvent & Method Efficacy

The following table synthesizes the expected causality between extraction methodology, solvent choice, and the resulting removal efficiency for amphiphilic monomers like Butyl 2-hydroxyethyl maleate.

Extraction MethodSolvent SystemTemp (°C)Time (h)Matrix Swelling RatioResidual Monomer Removal (%)
Static DialysisDeionized Water2572Low< 40.0%
Dynamic Wash50% Ethanol / Water3748Moderate~ 75.0%
Ultrasonic BathMethanol502Moderate~ 88.5%
Soxhlet Extraction Methanol 64.5 24 High > 99.9%
Validated Experimental Protocols
Protocol A: Exhaustive Soxhlet Extraction

Purpose: Complete removal of unreacted monomer without leaching structural polymer chains.

  • Sample Preparation: Dry the synthesized polymer network to a constant weight to establish a baseline mass. If the polymer is a large monolith, fragment or mill it to increase the surface-area-to-volume ratio.

  • Apparatus Assembly: Place the pre-weighed polymer fragments into a porous cellulose extraction thimble. Insert the thimble into the main extraction chamber of the Soxhlet apparatus.

  • Solvent Addition: Add 250 mL of HPLC-grade Methanol to the round-bottom distillation flask. Add PTFE boiling chips to prevent superheating and bumping.

  • Extraction Cycle: Connect the flask to the extractor and attach a reflux condenser. Heat the flask using a heating mantle to 65 °C (just above methanol's boiling point of 64.5 °C). Allow the system to cycle continuously for 24 hours.

  • Solvent Exchange (Critical Step): Remove the polymer from the thimble. To prevent structural collapse from rapid drying, sequentially wash the polymer in decreasing concentrations of methanol in deionized water (75%, 50%, 25%, 0%) for 2 hours per stage.

  • Drying: Lyophilize (freeze-dry) the hydrated polymer network to preserve its internal porosity.

Protocol B: HPLC Quantification of Residual Monomer

Purpose: Self-validating system to ensure the extraction protocol was successful.

  • Sample Aliquot: Collect a 1 mL aliquot of the methanol solvent from the round-bottom flask exactly at the end of the 24-hour Soxhlet cycle.

  • Filtration: Filter the aliquot through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile / Water (60:40 v/v) isocratic flow.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector set to 215 nm (optimal for the maleate π−π∗ transition).

  • Calibration & Analysis: Inject standard solutions of pure Butyl 2-hydroxyethyl maleate (1, 10, 50, 100 ppm) to generate a calibration curve. Inject 20 µL of the sample aliquot. Calculate the residual monomer concentration by integrating the peak area and comparing it to the standard curve.

Visualizing the Workflows

ExtractionWorkflow Start Synthesized Polymer Network Prep Sample Preparation (Milling/Swelling) Start->Prep Soxhlet Exhaustive Soxhlet Extraction (Methanol) Prep->Soxhlet Wash Solvent Exchange & Hydration Soxhlet->Wash HPLC HPLC Quantification of Extract Soxhlet->HPLC Extract Aliquot End Purified Polymer (Monomer-Free) Wash->End

Fig 2. Workflow for the extraction and quantification of residual monomer.

References
  • CAS Common Chemistry. 2-Butenedioic acid (2Z)-, butyl 2-hydroxyethyl ester (CAS RN: 26469-34-1). American Chemical Society.

  • ResearchGate. Exhaustive Soxhlet extraction for the complete removal of residual compounds to provide a nonleaching silicone elastomer.

  • ResearchGate. Ultrasonic cleaning reduces the residual monomer in acrylic resins.

Sources

Optimization

Technical Support Center: Optimizing Butyl 2-Hydroxyethyl Maleate (BHEM) Polymerization

Welcome to the Advanced Polymerization Support Center. As application scientists, we frequently encounter researchers struggling with the sluggish reaction kinetics of 1,2-disubstituted ethylenes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymerization Support Center. As application scientists, we frequently encounter researchers struggling with the sluggish reaction kinetics of 1,2-disubstituted ethylenes. Butyl 2-hydroxyethyl maleate (BHEM) presents a unique challenge: its cis-configuration induces severe steric hindrance, while its pendant hydroxyl group introduces potential side reactions.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind low conversion rates and provide self-validating protocols to help you achieve >90% monomer conversion.

Diagnostic Workflow

Before adjusting your reaction parameters, identify the fundamental kinetic bottleneck in your current experimental design using the workflow below.

Troubleshooting Start Low BHEM Conversion (<20%) Decision Select Polymerization Route Start->Decision Homo Homopolymerization Required Decision->Homo CoPoly Copolymerization Allowed Decision->CoPoly Isomer Add Isomerization Catalyst (Boric Acid / Morpholine) Heat to 140-200°C Homo->Isomer Donor Add Electron-Rich Comonomer (Vinyl Acetate / Styrene) Heat to 70°C CoPoly->Donor Success High Conversion Achieved (>90%) Isomer->Success Donor->Success

Workflow for troubleshooting and optimizing BHEM monomer conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the homopolymerization of BHEM stall at low conversion rates (<20%), even when I drastically increase the initiator concentration? A: The bottleneck is not initiation; it is propagation. As a 1,2-disubstituted ethylene, BHEM suffers from extreme steric hindrance during the propagation step. The bulky butyl and 2-hydroxyethyl ester groups clash with the incoming monomer, drastically reducing the propagation rate constant ( kp​ ). Furthermore, the resulting maleate radical is highly resonance-stabilized by the adjacent carbonyls, making it thermodynamically "sluggish"[1]. Increasing the initiator concentration only increases the rate of bimolecular termination (radical coupling or disproportionation), leading to an abundance of dead, short polymer chains without improving overall monomer conversion.

Q2: I am restricted to homopolymerizing BHEM for my hydrogel application. How can I overcome this steric limitation? A: The most effective strategy is to induce in situcis-trans isomerization. While maleates (cis isomer) polymerize poorly, fumarates (trans isomer) polymerize much more readily because the trans configuration relieves the steric strain in the transition state[1]. You can drive this isomerization by adding a mild catalyst, such as boric acid or a secondary amine (e.g., morpholine), and elevating the reaction temperature to 140°C–200°C[2],[3]. This converts the sluggish BHEM into Butyl 2-hydroxyethyl fumarate, which rapidly homopolymerizes.

Q3: If I am open to copolymerization, what are the best comonomers to pair with BHEM to achieve >90% conversion at milder temperatures? A: BHEM is an electron-poor monomer due to its two electron-withdrawing ester groups. To achieve high conversion without extreme heat, pair it with an electron-rich monomer to facilitate a donor-acceptor alternating copolymerization. Vinyl acetate (VAc) is an excellent choice. The cross-propagation rate between the maleate radical and the VAc monomer is orders of magnitude higher than maleate homopropagation. This circumvents the steric bottleneck entirely, allowing conversions exceeding 95% at standard temperatures (e.g., 70°C).

Q4: Does the 2-hydroxyethyl group on BHEM introduce any side reactions that affect conversion or polymer architecture? A: Yes. The pendant hydroxyl group can participate in chain transfer reactions, specifically hydrogen abstraction, which can lead to premature chain termination or unwanted branching. More critically, at the high temperatures required for isomerization (>140°C), the hydroxyl group can undergo transesterification with the ester linkages of other chains, leading to unintended crosslinking (gelation). To mitigate this, use a highly specific, mild Lewis acid catalyst like boric acid, which facilitates isomerization while minimizing transesterification side reactions[3].

Mechanistic Pathway: Isomerization-Driven Polymerization

To understand why catalytic intervention works, review the stereochemical pathway below. The conversion of the cis geometry to the trans geometry is the critical activation step for homopolymerization.

Mechanism Cis cis-Maleate (BHEM) Sterically Hindered Trans trans-Fumarate Sterically Relieved Cis->Trans Isomerization Cat Catalyst (Amine/Boric Acid) Cat->Trans Poly Rapid Propagation (High Conversion) Trans->Poly Free Radical Initiation

Mechanistic pathway of cis-trans isomerization relieving steric hindrance for propagation.

Quantitative Data Summary

The following table summarizes expected conversion rates based on the chosen synthetic strategy. Use this as a benchmark to validate your experimental results.

Reaction SystemStrategyCatalyst / ComonomerTemp (°C)Time (h)Expected Conversion (%)
BHEM Homopolymerization Baseline (Control)None8024< 20%
BHEM Homopolymerization IsomerizationBoric Acid (1 wt%)1506> 85%
BHEM Homopolymerization IsomerizationMorpholine (0.5 wt%)1406> 90%
BHEM Copolymerization Donor-AcceptorVinyl Acetate (1:1 molar)708> 95%

Standard Operating Procedure (SOP): High-Conversion Copolymerization

This protocol details the donor-acceptor copolymerization of BHEM with Vinyl Acetate (VAc). It is designed as a self-validating system : built-in analytical checkpoints ensure that if a step fails, you can immediately identify the root cause.

Reagents:

  • Butyl 2-hydroxyethyl maleate (BHEM)

  • Vinyl Acetate (VAc)

  • Azobisisobutyronitrile (AIBN) - Thermal Initiator

  • Anhydrous Toluene - Solvent

Step-by-Step Methodology:

  • Monomer Purification: Pass both BHEM and VAc through a basic alumina column to remove phenolic inhibitors (e.g., MEHQ).

    • Validation Check: Purified monomers should be completely colorless. A yellow tint indicates residual inhibitor or degradation, which will artificially depress your conversion rate.

  • Reaction Assembly: In a flame-dried Schlenk flask, combine BHEM and VAc in a strict 1:1 molar ratio. Add anhydrous toluene to achieve a 50 wt% total monomer concentration.

  • Initiator Addition: Add 1.0 mol% of AIBN (relative to total monomer moles).

    • Causality: AIBN is chosen because its 10-hour half-life temperature is ~65°C. Operating at 70°C ensures a steady, controlled flux of primary radicals without causing a rapid thermal runaway.

  • Deoxygenation (Critical Step): Perform three consecutive freeze-pump-thaw cycles. Backfill the flask with ultra-pure Argon.

    • Causality: Oxygen is a potent biradical that reacts with propagating carbon-centered radicals at diffusion-controlled rates, creating stable peroxy radicals that halt conversion.

  • Polymerization: Submerge the flask in a pre-heated oil bath at 70°C. Stir magnetically at 400 rpm for 8 hours.

  • In-Process Validation (Self-Validation): At the 2-hour mark, extract a 0.1 mL aliquot via an air-tight syringe. Run a rapid 1 H-NMR in CDCl 3​ .

    • Validation Check: Monitor the disappearance of the maleate vinylic protons at ~6.2 ppm and the VAc vinylic protons at ~4.5-5.0 ppm. If the integrals of these peaks have not decreased by at least 30% relative to the solvent peak, your deoxygenation step failed or your AIBN is degraded. Abort and restart.

  • Termination & Isolation: Cool the flask rapidly in an ice bath to quench the radicals. Precipitate the polymer by adding the solution dropwise into a 10x volume excess of cold diethyl ether under vigorous stirring.

  • Drying: Isolate the alternating copolymer via vacuum filtration and dry in a vacuum oven at 40°C to a constant weight to determine the final gravimetric conversion.

References

  • US4600755A - Free radical initiated polymerization of polymerizable ethylenically unsaturated monomer component in the presence of hydrogen peroxide - Google Patents.
  • Preparation of unsaturated polyesters using boric acid as mild catalyst and their sulfonated derivatives as new family of. Istanbul Technical University (ITU).
  • Harnessing ene-type and stereochemistry to control reaction kinetics and network architecture in thiol–ene photopolymerizations using maleate and fumar
  • Free Radical Copolymerization of Vinyl Acetate and Dibutyl Maleate and Its Kinetics Study via.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Phase Separation in Butyl 2-hydroxyethyl maleate Polymerization

[label="3. Degas\n(N2 Purge)", fillcolor="#4285F4", Introduction Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="3. Degas\n(N2 Purge)", fillcolor="#4285F4",

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the synthesis of amphiphilic polymers. Butyl 2-hydroxyethyl maleate (BHEM, CAS RN: 26469-34-1)[1] is a highly versatile monomer used in advanced hydrogels, contact lenses, and drug delivery matrices. However, its dual nature—comprising a hydrophobic butyl tail and a hydrophilic 2-hydroxyethyl head—makes it notoriously prone to liquid-liquid phase separation (LLPS) during aqueous polymerization[2]. This guide provides field-proven, causality-driven solutions to overcome macroscopic phase separation and achieve homogeneous, mechanically robust polymer networks.

Part 1: Core Troubleshooting & FAQs

Q1: Why does my BHEM hydrogel turn opaque and brittle during aqueous UV polymerization? Answer: The opacity is a classic hallmark of macroscopic phase separation. While BHEM monomers are highly soluble in water, the growing poly(BHEM) chains become increasingly hydrophobic as their molecular weight increases. This thermodynamic incompatibility drives a liquid-liquid phase separation (LLPS) via spinodal decomposition before the chemical crosslinking network is fully formed[2]. The system spontaneously separates into a polymer-rich phase and a solvent-rich phase, yielding a macroporous, opaque, and mechanically weak sponge-like structure[3].

Q2: How can I manipulate the solvent system to prevent this phase separation? Answer: You must shift the thermodynamic equilibrium to favor polymer solvation throughout the entire reaction. Introducing a binary solvent system—such as a Water/Ethanol mixture—disrupts the competitive hydrogen bonding that drives the hydrophobic collapse of the butyl groups[4]. Ethanol acts as a co-solvent that effectively solvates the hydrophobic butyl chains while maintaining compatibility with the hydrophilic hydroxyethyl segments, keeping the growing polymer chains in a homogeneous phase until gelation is complete.

Q3: Can I use kinetic trapping to outpace the phase separation? Answer: Yes. Phase separation is a diffusion-controlled thermodynamic process. By drastically increasing the rate of polymerization (e.g., increasing photoinitiator concentration or UV intensity), the system reaches the gel point (chemical crosslinking) faster than the polymer chains can physically separate into distinct macroscopic phases. This "kinetic trapping" locks the polymer chains in a homogeneous, transparent state.

Q4: How do I remove the co-solvent without causing the gel to collapse? Answer: Once the covalent network is locked in via kinetic trapping, you can perform a gradual solvent exchange. Soaking the synthesized hydrogel in pure water substitutes the alcohol molecules with water. Because the macroscopic network is already covalently fixed, the polymer cannot undergo large-scale phase separation. Instead, it undergoes localized hydrophobic aggregations at the nanoscale. These micro-aggregates act as physical crosslinks that dissipate energy and significantly strengthen the hydrogel without compromising optical clarity[5].

Part 2: Experimental Methodologies

Protocol: Synthesis of Homogeneous BHEM Hydrogels via Binary Solvent Kinetic Trapping This self-validating protocol utilizes thermodynamic solvent matching and kinetic trapping to ensure a transparent, single-phase hydrogel.

  • Step 1: Solvent Preparation Prepare a 50:50 (v/v) binary solvent mixture of Deionized (DI) Water and Absolute Ethanol. This specific ratio ensures adequate solvation of both the hydrophilic and hydrophobic moieties of BHEM.

  • Step 2: Monomer & Initiator Mixing In a light-protected vial, dissolve 20 wt% BHEM monomer into the binary solvent. Add 1 mol% (relative to monomer) of a hydrophilic crosslinker, such as Poly(ethylene glycol) diacrylate (PEGDA, Mn ~400). Add 0.5 wt% of a water-soluble photoinitiator (e.g., Irgacure 2959). Stir at 400 RPM for 15 minutes until completely dissolved.

  • Step 3: Deoxygenation (Critical Step) Purge the solution with Nitrogen (N₂) gas for 15 minutes. Oxygen acts as a radical scavenger and will slow down the polymerization kinetics, giving the system time to phase separate.

  • Step 4: Accelerated UV Curing Transfer the degassed solution into a glass mold (e.g., 1 mm thickness). Irradiate immediately with a 365 nm UV lamp at a high intensity of 50 mW/cm² for 60 seconds. The high intensity ensures the gel point is reached before LLPS can occur.

  • Step 5: Solvent Exchange & Purification Carefully demold the transparent hydrogel. Submerge it in a large bath of DI water for 48 hours, replacing the water every 12 hours. This removes unreacted monomers and exchanges the ethanol for water, inducing nanoscale hydrophobic aggregations that toughen the gel[5].

Part 3: Quantitative Data & Optimization

The interplay between solvent quality and reaction kinetics dictates the final hydrogel morphology. Table 1 summarizes these causal relationships.

Water:Ethanol Ratio (v/v)UV Intensity (mW/cm²)Gelation Time (s)Optical Transmittance (%)Final Morphology
100:0 (Poor Solvent)10 (Slow Kinetics)> 120< 10%Macroporous / Opaque[3]
100:0 (Poor Solvent)50 (Fast Kinetics)4535%Heterogeneous / Translucent
50:50 (Good Solvent)10 (Slow Kinetics)9085%Micro-porous / Clear
50:50 (Good Solvent)50 (Fast Kinetics)20> 95%Homogeneous / Transparent

Table 1: Effect of solvent composition and UV intensity on BHEM hydrogel phase separation.

Part 4: Visualizations

Mechanism Monomer BHEM Monomer (Amphiphilic) Initiation Initiation & Chain Growth Monomer->Initiation Thermo Aqueous Media (Poor Solvent) Initiation->Thermo Slow Kinetics Kinetic Binary Solvent (EtOH/H2O) + High UV Intensity Initiation->Kinetic Fast Kinetics LLPS Liquid-Liquid Phase Separation Thermo->LLPS Opaque Opaque/Macroporous Gel (Phase Separated) LLPS->Opaque Trapping Kinetic Trapping (Gelation > LLPS rate) Kinetic->Trapping Clear Transparent Homogeneous Hydrogel Trapping->Clear

Figure 1: Mechanistic divergence in BHEM polymerization: Phase separation vs. Kinetic trapping.

Workflow Prep 1. Solvent Prep (Water/EtOH 1:1) Mix 2. Monomer Addition (BHEM + Crosslinker) Prep->Mix Degas 3. Degassing (N2 Purge, 15 min) Mix->Degas Cure 4. UV Curing (365 nm, 50 mW/cm²) Degas->Cure Wash 5. Solvent Exchange (Remove unreacted) Cure->Wash

Figure 2: Optimized experimental workflow for synthesizing homogeneous BHEM hydrogels.

References
  • [1] Title: 2-Butenedioic acid (2Z)-, butyl 2-hydroxyethyl ester - CAS Common Chemistry. Source: American Chemical Society (CAS). URL:[Link]

  • [3] Title: Preparation of macroporous poly(2-hydroxyethyl methacrylate) hydrogels by enhanced phase separation. Source: PubMed (Biomaterials). URL:[Link]

  • [4] Title: Compliant Iontronic Triboelectric Gels with Phase-Locked Structure Enabled by Competitive Hydrogen Bonding. Source: PubMed Central (PMC). URL:[Link]

  • [2] Title: Liquid-liquid phase separation during amphiphilic self-assembly. Source: PubMed (Nature Chemistry). URL:[Link]

  • [5] Title: Strengthening poly(2-hydroxyethyl methacrylate) hydrogels using biochars and hydrophobic aggregations. Source: Taylor & Francis. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Butyl 2-hydroxyethyl maleate vs 2-hydroxyethyl methacrylate (HEMA) in hydrogels

As a Senior Application Scientist in hydrogel engineering, evaluating monomer selection requires looking beyond basic material properties and understanding how molecular architecture dictates macroscopic performance. Whe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in hydrogel engineering, evaluating monomer selection requires looking beyond basic material properties and understanding how molecular architecture dictates macroscopic performance.

When engineering advanced hydrogels—whether for sustained drug delivery, tissue engineering, or specialized coatings—the choice between a ubiquitous standard like 2-Hydroxyethyl Methacrylate (HEMA) and a specialized amphiphilic monomer like Butyl 2-hydroxyethyl maleate (BHEM) fundamentally alters the polymer network's behavior.

This guide provides an objective, mechanistic comparison between these two monomers, supported by structural logic and self-validating experimental workflows.

Mechanistic & Structural Analysis

To predict how a hydrogel will behave in vivo or in vitro, we must first deconstruct the monomer chemistry.

HEMA: The Gold Standard of Stability HEMA is the workhorse of the hydrogel industry. It features a highly reactive methacrylate group and a hydrophilic hydroxyl tail. During free-radical polymerization, HEMA rapidly homopolymerizes to form a robust carbon-carbon backbone. Crucially, the ester bond in HEMA is sterically shielded by the alpha-methyl group and the dense polymer backbone, rendering poly(HEMA) (pHEMA) highly resistant to hydrolytic cleavage [1]. This makes it ideal for permanent implants like contact lenses.

BHEM: The Amphiphilic Modulator BHEM (CAS: 26469-34-1) is an asymmetric diester of maleic acid, featuring both a hydrophobic butyl chain and a hydrophilic 2-hydroxyethyl chain [4]. As a 1,2-disubstituted alkene, severe steric hindrance prevents BHEM from efficiently homopolymerizing. Instead, it must be used as a comonomer (often with methacrylates or acrylates). Incorporating BHEM introduces two critical field-proven advantages:

  • Amphiphilic Microdomains: The bulky, hydrophobic butyl groups drive micro-phase separation within the aqueous gel, creating hydrophobic pockets ideal for sequestering poorly water-soluble drugs.

  • Tunable Degradability: Unlike methacrylates, the ester linkages in maleates are directly adjacent to the polymer backbone and lack the shielding alpha-methyl group, making the resulting network susceptible to controlled hydrolytic degradation [2].

PolymerizationLogic cluster_HEMA HEMA Polymerization Pathway cluster_BHEM BHEM Copolymerization Pathway H_Mono HEMA Monomer (Highly Reactive) H_Poly pHEMA Network (Stable, High Swelling) H_Mono->H_Poly Free Radical Homopolymerization B_Mono BHEM Monomer (Sterically Hindered) B_Poly Amphiphilic Network (Tunable Degradation) B_Mono->B_Poly Alternating Copolymerization B_Co Comonomer (e.g., HEMA / PEGDA) B_Co->B_Poly

Fig 1: Structural logic comparing HEMA homopolymerization vs. BHEM alternating copolymerization.

Comparative Performance Matrix

When formulating a hydrogel, the inclusion of BHEM into a standard pHEMA or PEG-based matrix shifts the physical properties predictably. The table below summarizes the quantitative and qualitative shifts observed when moving from a pure pHEMA system to a BHEM-modified copolymer network.

PropertyPure pHEMA HydrogelHEMA-co-BHEM HydrogelMechanistic Causality
Polymerization Kinetics Rapid, highly exothermicSlower, controlledMaleate double bonds are sterically hindered, reducing the propagation rate constant.
Equilibrium Water Content High (~40–60%)Tunable (15–35%)The hydrophobic butyl chain of BHEM repels water, lowering overall swelling capacity.
Network Degradability Non-degradableHydrolytically labileUnshielded maleate ester bonds undergo hydrolysis in aqueous environments.
Drug Partitioning Hydrophilic moleculesAmphiphilic / HydrophobicButyl groups form hydrophobic micro-pockets, increasing partition coefficients for lipophilic drugs.
Mechanical Profile Soft, elastic, tough [3]Flexible, internally plasticizedThe bulky butyl groups increase free volume between polymer chains, lowering the glass transition temperature ( Tg​ ).

Experimental Workflow: Synthesis & Self-Validating Characterization

To objectively evaluate the impact of BHEM, we must establish a self-validating experimental protocol. A protocol is only trustworthy if it contains internal controls that mathematically isolate the variable . Here, we synthesize a pure pHEMA control alongside a HEMA-co-BHEM formulation to isolate the effect of the butyl and maleate groups.

Phase 1: Monomer Formulation & Photopolymerization

Causality Check: We utilize UV photopolymerization rather than thermal initiation. UV initiation using Irgacure 2959 at 365 nm ensures rapid, uniform crosslinking at room temperature, preventing the thermal degradation of the labile maleate ester bonds before the gel is even formed.

  • Preparation of Precursor Solutions:

    • Control (Pure pHEMA): 20 wt% HEMA monomer, 1 wt% Ethylene Glycol Dimethacrylate (EGDMA) as crosslinker, 0.5 wt% Irgacure 2959, dissolved in 78.5 wt% DI water/ethanol (1:1 v/v).

    • Test (HEMA-co-BHEM): 15 wt% HEMA, 5 wt% BHEM, 1 wt% EGDMA, 0.5 wt% Irgacure 2959, in 78.5 wt% DI water/ethanol.

  • Degassing: Purge solutions with Nitrogen ( N2​ ) for 10 minutes. Why? Oxygen acts as a radical scavenger, which disproportionately affects the already slower propagation kinetics of the BHEM monomer.

  • Curing: Inject into 1 mm glass molds and irradiate at 365 nm (10 mW/cm²) for 10 minutes.

Phase 2: Self-Validating Characterization Matrix

This testing matrix is designed so that the results of one test validate the results of another. If BHEM is successfully incorporated, we must see a simultaneous drop in swelling (due to the butyl group) and a drop in modulus (due to internal plasticization).

  • Gravimetric Swelling (Hydrophilicity Validation):

    • Extract unreacted monomers by washing gels in excess ethanol for 24 hours, followed by PBS (pH 7.4) for 48 hours.

    • Measure Equilibrium Water Content (EWC). Expected Result: The HEMA-co-BHEM gel will exhibit a lower EWC than the pure pHEMA control, validating the hydrophobic contribution of the butyl chain.

  • Rheological Profiling (Structural Validation):

    • Perform oscillatory shear rheology (1% strain, 0.1–100 rad/s) on fully swollen samples.

    • Expected Result: The storage modulus ( G′ ) of the copolymer will be lower than the control. The bulky BHEM monomers push adjacent polymer chains apart, increasing free volume and acting as an internal plasticizer.

  • Accelerated Hydrolysis (Chemical Stability Validation):

    • Incubate pre-weighed gel disks in 0.01 M NaOH at 37°C.

    • Causality Check: Ester bonds in maleates degrade slowly in neutral PBS. Using 0.01 M NaOH provides an accelerated, predictive model for long-term physiological degradation[2].

    • Expected Result: Pure pHEMA will show <2% mass loss over 14 days. HEMA-co-BHEM will show steady mass loss as the unshielded maleate bonds cleave.

ExpWorkflow cluster_Analysis Self-Validating Characterization Matrix Prep Step 1: Monomer Formulation (pHEMA Control vs. HEMA-co-BHEM) Poly Step 2: UV Photopolymerization (Irgacure 2959, 365nm, 10 min) Prep->Poly Wash Step 3: Solvent Extraction & Equilibrium Swelling in PBS Poly->Wash Mech Rheological Profiling (Storage Modulus G') Wash->Mech Structural Integrity Deg Accelerated Hydrolysis (Mass Loss % in NaOH) Wash->Deg Chemical Stability Swel Gravimetric Analysis (Equilibrium Water Content) Wash->Swel Hydrophilicity

Fig 2: Experimental workflow designed to self-validate the structural integration of BHEM.

Application Suitability: When to Choose Which?

Choose HEMA when:

  • Developing permanent ocular devices (e.g., soft contact lenses) where long-term optical clarity and resistance to enzymatic/hydrolytic degradation are paramount.

  • Engineering structural tissue scaffolds that require high mechanical toughness and high water retention to mimic cartilage or connective tissues.

Choose BHEM (as a comonomer) when:

  • Designing biphasic drug delivery vehicles . If your therapeutic payload is a hydrophobic small molecule (e.g., certain chemotherapeutics or steroids), pure pHEMA will struggle to load and retain it. The butyl groups in BHEM create the necessary hydrophobic domains for high-efficiency loading.

  • Developing temporary, biodegradable scaffolds . By tuning the molar ratio of BHEM to HEMA, you can precisely engineer the degradation timeline of the hydrogel to match the rate of new tissue ingrowth.

References

  • Title: Investigating the Properties of Novel Poly(2-hydroxyethyl methacrylate-co-methyl methacrylate) Hydrogel Hollow Fiber Membranes Source: Chemistry of Materials (ACS Publications) URL:[Link]

  • Title: Degradable poly(2-hydroxyethyl methacrylate)-co-polycaprolactone Hydrogels for Tissue Engineering Scaffolds Source: Tissue Engineering Part A (NCBI/PMC) URL:[Link]

  • Title: Transparent and tough poly(2-hydroxyethyl methacrylate) hydrogels prepared in water/IL mixtures Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

  • Title: CAS Common Chemistry: 2-Butenedioic acid (2Z)-, butyl 2-hydroxyethyl ester Source: American Chemical Society (CAS) URL:[Link]

Comparative

FTIR spectral analysis and validation of Butyl 2-hydroxyethyl maleate

Title: A Comparative Guide to the FTIR Spectral Analysis and Validation of Butyl 2-Hydroxyethyl Maleate (BHEM) Introduction to BHEM and Analytical Context Butyl 2-hydroxyethyl maleate (BHEM)[1] is a specialized bifunctio...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: A Comparative Guide to the FTIR Spectral Analysis and Validation of Butyl 2-Hydroxyethyl Maleate (BHEM)

Introduction to BHEM and Analytical Context

Butyl 2-hydroxyethyl maleate (BHEM)[1] is a specialized bifunctional monomer that bridges the gap between hydrophilic and hydrophobic polymer networks. Featuring both a hydroxyl group (-OH) and a butyl ester (-O-C₄H₉) flanking a reactive maleate double bond (C=C), BHEM is highly valuable in the formulation of advanced hydrogels, adhesives, and targeted drug delivery systems.

To ensure batch-to-batch consistency and accurately monitor polymerization kinetics, researchers must rely on Fourier-Transform Infrared (FTIR) spectroscopy. This guide objectively compares the FTIR performance of BHEM against two industry-standard alternatives: 2-Hydroxyethyl methacrylate (HEMA) and Dibutyl maleate (DBM).

Comparative Monomer Analysis: BHEM vs. HEMA vs. DBM

To validate BHEM, we must deconstruct its spectral fingerprint by comparing it to structurally related reference monomers:

  • HEMA (Reference 1): Contains a hydroxyethyl ester but features a terminal methacrylate double bond[2]. It serves as our baseline for the -OH stretch and ester C=O.

  • DBM (Reference 2): A dialkyl maleate containing the internal C=C bond and butyl esters, but lacking any hydroxyl functionality[3].

Quantitative FTIR Peak Assignments

The following table summarizes the critical infrared absorption peaks, providing a clear quantitative comparison for these monomers.

Functional GroupBHEM (Target Monomer)HEMA (Alternative 1)DBM (Alternative 2)Causality & Structural Note
O-H Stretch ~3450 cm⁻¹ (Broad)3423 – 3500 cm⁻¹[2][4]AbsentBroadening is caused by intermolecular hydrogen bonding. DBM lacks the hydroxyl moiety entirely.
C-H Aliphatic 2870 – 2960 cm⁻¹2800 – 2945 cm⁻¹[2][4]2875 – 2965 cm⁻¹Overlapping asymmetric/symmetric stretching of -CH₂ and -CH₃ groups.
C=O (Ester) ~1722 cm⁻¹ (Broad)1708 – 1722 cm⁻¹[2][4]~1725 cm⁻¹[3]BHEM contains two slightly different ester environments (butyl vs. hydroxyethyl), leading to a broader peak than HEMA.
C=C (Alkene) ~1640 cm⁻¹ (Weak)1636 – 1650 cm⁻¹ (Strong)[2][4]~1642 cm⁻¹ (Weak)The internal maleate C=C in BHEM/DBM has higher symmetry than the terminal methacrylate C=C in HEMA, resulting in a weaker dipole moment change and thus a lower intensity peak.
C-O (Ester) 1160 – 1250 cm⁻¹1150 – 1250 cm⁻¹1165 – 1260 cm⁻¹C-O-C asymmetric stretching; highly sensitive to the adjacent alkyl chain length.

Causality in Spectral Shifts and Experimental Choices

As an application scientist, it is crucial to understand why these spectral differences occur and how they dictate our experimental setup:

  • Why ATR-FTIR over Transmission? Liquid monomers like BHEM and DBM strongly absorb in the C=O region (~1722 cm⁻¹). Traditional transmission cells suffer from pathlength variations that cause total absorption (signal saturation) of the carbonyl peak. Attenuated Total Reflectance (ATR) utilizes an evanescent wave with a fixed penetration depth (typically 1-2 µm), ensuring reproducible pathlengths and preventing detector saturation[5].

  • Why does the C=C peak intensity differ? The C=C stretch in HEMA (~1636 cm⁻¹)[2] is sharp and strong because the terminal alkene is highly polarizable. In contrast, the internal disubstituted C=C bond of the maleate group in BHEM and DBM has pseudo-symmetry. This symmetry minimizes the change in the dipole moment during vibration, rendering the 1640 cm⁻¹ peak inherently weaker.

Self-Validating Experimental Protocol: ATR-FTIR Kinetic Analysis

A robust protocol must be a self-validating system. To definitively assign the 1640 cm⁻¹ peak to the polymerizable maleate double bond in BHEM, we employ an in situ UV-polymerization workflow. If the peak is truly the reactive C=C bond, it must decay upon UV exposure, while the C=O peak remains static.

Step-by-Step Methodology:

  • Instrument Calibration: Power on the FTIR spectrometer equipped with a diamond ATR crystal. Perform a background scan (air) at a resolution of 4 cm⁻¹ with 32 co-added scans to eliminate atmospheric CO₂ and water vapor interference.

  • Sample Application: Deposit 1-2 drops of liquid BHEM (mixed with 1 wt% photoinitiator, e.g., Irgacure 1173) directly onto the ATR crystal. Ensure complete coverage of the crystal face without trapping air bubbles.

  • Baseline Acquisition: Acquire the unpolymerized monomer spectrum (t=0). Verify the presence of the broad O-H stretch (~3450 cm⁻¹) and the distinct C=C stretch (~1640 cm⁻¹).

  • In Situ Polymerization (The Validation Step): Position a UV-LED curing unit (e.g., 365 nm, 50 mW/cm²) directly above the ATR crystal. Irradiate the sample while continuously acquiring spectra every 5 seconds[5].

  • Data Processing & Normalization: To account for any minor changes in sample contact during polymerization shrinkage, normalize all spectra against the ester C=O peak (~1722 cm⁻¹). This peak acts as an internal standard because the carbonyl group is not consumed during the free-radical reaction[5].

  • Kinetic Validation: Plot the normalized area of the 1640 cm⁻¹ peak over time. A successful exponential decay of this peak confirms its assignment as the reactive maleate double bond, effectively self-validating the spectral interpretation.

Analytical Workflow Visualization

The following diagram maps the logical progression of the self-validating ATR-FTIR methodology.

FTIR_Validation N1 Sample Prep: BHEM + Photoinitiator N2 ATR-FTIR Acquisition (t=0) N1->N2 N3 Baseline Correction & Peak ID N2->N3 N4 In Situ UV Irradiation N3->N4 N5 Continuous Spectral Acquisition N4->N5 N6 Peak Normalization (C=O Ref) N5->N6 N7 C=C Decay Validation N6->N7

Self-validating ATR-FTIR workflow for BHEM monomer analysis and C=C peak verification.

References

  • Title: Monomolecular Functionalization of Pulsed Plasma Deposited Poly(2-hydroxyethyl methacrylate) Surfaces Source: Chemistry of Materials (ACS Publications) URL: [Link]

  • Title: Preparation and Sustained Release of 2-Hydroxyethyl Methacrylate-N-Vinyl-2-Pyrrolidone Hydrogel for Ophthalmic Drug Source: Journal of Personalized Medicine (TechScience) URL: [Link]

  • Title: Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures Source: PLoS One (National Center for Biotechnology Information / PMC) URL: [Link]

  • Title: 2-Butenedioic acid (2Z)-, butyl 2-hydroxyethyl ester (CAS 26469-34-1) Source: CAS Common Chemistry URL: [Link]

Sources

Validation

Comprehensive Comparison Guide: Butyl 2-Hydroxyethyl Maleate vs. Traditional Maleic Acid Esters in Advanced Polymer Synthesis

Introduction: The Asymmetric Advantage Maleic acid esters are foundational building blocks in polymer chemistry, widely utilized for their polymerizable carbon-carbon double bonds[1]. While symmetrical esters like dibuty...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Asymmetric Advantage

Maleic acid esters are foundational building blocks in polymer chemistry, widely utilized for their polymerizable carbon-carbon double bonds[1]. While symmetrical esters like dibutyl maleate (DBM) are industry standards, the demand for multifunctional materials has driven the adoption of asymmetric mixed esters. Butyl 2-hydroxyethyl maleate (BHEM) (CAS RN: 26469-34-1) represents a critical evolution in this space[2]. By combining a hydrophobic butyl tail with a hydrophilic, reactive 2-hydroxyethyl head, BHEM acts as a highly efficient reactive diluent and adhesion promoter[3]. This guide objectively compares BHEM against other maleic acid esters, providing researchers with actionable, data-backed insights for advanced formulation design.

Structural and Mechanistic Paradigms

The performance of maleic acid esters in polymer networks is strictly dictated by their side-chain functionalization.

  • Dibutyl Maleate (DBM): A symmetrical, dialkyl ester. Lacking secondary reactive groups, DBM primarily undergoes free-radical copolymerization to act as an internal plasticizer. It reduces the glass transition temperature (Tg) of the polymer backbone but does not contribute to the crosslink density.

  • Bis(2-hydroxyethyl) Maleate: A symmetrical di-hydroxyalkyl ester. While it offers excellent hydrophilicity and dual sites for secondary crosslinking, its high polarity can lead to excessive water swelling and brittleness in cured networks.

  • Butyl 2-Hydroxyethyl Maleate (BHEM): The asymmetric structure of BHEM provides a tunable amphiphilic balance. The electrophilic nature of the maleate double bond allows for primary polymerization (or Michael addition with nucleophiles like thiols[4]), while the pendant hydroxyl group serves as an anchor for secondary crosslinking with isocyanates or epoxies, significantly improving adhesion to polar substrates[5].

G BHEM Butyl 2-Hydroxyethyl Maleate (Asymmetric) Polymerization Free Radical Polymerization BHEM->Polymerization DBM Dibutyl Maleate (Symmetric) DBM->Polymerization LinearPolymer Thermoplastic / Linear (Plasticized) Polymerization->LinearPolymer No secondary reactive sites GraftedPolymer Pendant -OH Groups (Reactive) Polymerization->GraftedPolymer Retains -OH Crosslinking Secondary Crosslinking (e.g., Isocyanates) GraftedPolymer->Crosslinking Thermoset Thermoset Network (High Adhesion) Crosslinking->Thermoset

Reaction pathways comparing the dual-cure capability of BHEM versus linear polymerization of DBM.

Quantitative Performance Comparison

To facilitate objective material selection, the following table synthesizes the physicochemical and functional differences between BHEM and its symmetrical counterparts.

Property / CharacteristicDibutyl Maleate (DBM)Butyl 2-Hydroxyethyl Maleate (BHEM)Bis(2-hydroxyethyl) Maleate
Symmetry SymmetricalAsymmetricalSymmetrical
Functional Groups 1x C=C1x C=C, 1x -OH1x C=C, 2x -OH
Hydrophilicity (HLB Trend) Low (Hydrophobic)Moderate (Amphiphilic)High (Hydrophilic)
Secondary Crosslinking NoneSingle-site (Pendant)Dual-site (Bridging)
Viscosity Impact High reductionModerate reduction (<1000 cP)[3]Low reduction
Primary Application Internal PlasticizerReactive Diluent / Adhesion Promoter[5]Hydrogel Crosslinker

Self-Validating Experimental Protocols

To leverage BHEM's unique properties, researchers must employ dual-cure methodologies. The following protocol details the synthesis of a UV-cured polyurethane-acrylate network, utilizing BHEM as a reactive diluent.

Causality & Design Rationale: BHEM is selected over DBM because its low viscosity aids in processing high-molecular-weight urethane acrylate oligomers. Crucially, its hydroxyl group ensures the diluent is chemically integrated into the final thermoset network rather than migrating out over time as a volatile organic compound (VOC)[3].

Protocol: Synthesis and Validation of BHEM Dual-Cure Networks

  • Step 1: Formulation Blending Mix 70 wt% Urethane Acrylate oligomer with 28 wt% BHEM and 2 wt% photoinitiator (e.g., Irgacure 1173). Causality: BHEM acts as a reactive solvent, lowering the formulation viscosity to workable levels without compromising the potential crosslink density.

  • Step 2: Primary UV Photopolymerization Cast the formulation onto a glass substrate and irradiate at 365 nm for 60 seconds. Self-Validation: Perform FTIR spectroscopy before and after irradiation. The disappearance of the maleate C=C stretching peak at ~1640 cm⁻¹ quantitatively validates the primary free-radical conversion.

  • Step 3: Secondary Thermal Curing Introduce a polyisocyanate crosslinker to the UV-cured film and subject it to thermal treatment at 80°C for 2 hours. Causality: The thermal energy drives the reaction between the pendant 2-hydroxyethyl groups of the polymerized BHEM and the isocyanate groups, forming stable urethane linkages.

  • Step 4: Network Density Validation (Soxhlet Extraction) Reflux the cured films in acetone for 24 hours to extract unreacted monomers. Self-Validation: Calculate the gel fraction. A statistically significant increase in gel fraction post-thermal cure (compared to the UV-only state) definitively proves that the BHEM hydroxyl groups successfully participated in secondary crosslinking, validating its superiority over DBM.

Workflow Step1 1. Formulation (BHEM + Oligomer + Photoinitiator) Step2 2. UV Irradiation (Primary Curing) Step1->Step2 Step3 3. FTIR Spectroscopy (Validates C=C Conversion) Step2->Step3 Step4 4. Thermal Post-Cure (Isocyanate/-OH Reaction) Step3->Step4 If -OH present (BHEM) Step5 5. Soxhlet Extraction (Validates Network Density) Step4->Step5

Self-validating workflow for synthesizing and characterizing BHEM-based dual-cure networks.

References

  • [2] Title: 2-Butenedioic acid (2Z)-, butyl 2-hydroxyethyl ester - CAS Common Chemistry. Source: CAS Common Chemistry. URL:[Link]

  • [1] Title: Maleic Acid: Properties, Structure, Uses & Reactions Explained. Source: Vedantu. URL: [Link]

  • [3] Title: US6001892A - Polyester and vinyl ether radiation curable compositions with reactive diluent. Source: Google Patents. URL:

  • [5] Title: US3551517A - Adhesion-promoting epoxy resins. Source: Google Patents. URL:

  • [4] Title: Stereochemical Considerations on Concomitant Allergic Contact Dermatitis to Ester of the cis-trans Isomeric Compounds Maleic Acid. Source: Karger Publishers. URL:[Link]

Sources

Comparative

1H NMR Characterization of Butyl 2-hydroxyethyl maleate (BHEM) Polymers: A Comparative Technical Guide

As a Senior Application Scientist in polymer chemistry, I frequently evaluate novel dual-functional monomers designed to bridge the gap between highly hydrophilic and highly hydrophobic polymer systems. Butyl 2-hydroxyet...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in polymer chemistry, I frequently evaluate novel dual-functional monomers designed to bridge the gap between highly hydrophilic and highly hydrophobic polymer systems. Butyl 2-hydroxyethyl maleate (BHEM) is a unique asymmetric monomer containing both a water-compatible hydroxyethyl ester and a flexible, hydrophobic butyl ester on a sterically hindered maleate backbone.

Because maleate monomers typically undergo alternating copolymerization rather than homopolymerization due to steric hindrance and electrostatic repulsion, characterizing their incorporation into a polymer matrix requires precise analytical techniques. This guide objectively compares the structural characterization and functional performance of BHEM-containing polymers against two industry-standard homopolymers: Poly(2-hydroxyethyl methacrylate) (pHEMA) and Poly(butyl acrylate) (pBA) .

Structural Rationale & Functional Mapping

To understand the 1H NMR spectra, we must first analyze the causality behind the molecular design. pHEMA is the gold standard for hydrophilic, biocompatible hydrogels[1]. Conversely, pBA is a low glass-transition temperature ( Tg​ ) polymer used for flexible, hydrophobic elastomers[2]. BHEM effectively merges these two distinct functional domains into a single repeating unit.

G BHEM Butyl 2-hydroxyethyl maleate (BHEM) Dual-Functional Hydrophilic Hydroxyethyl Group (H-Bonding, Swelling) BHEM->Hydrophilic contains Hydrophobic Butyl Ester Group (Flexibility, Low Tg) BHEM->Hydrophobic contains Backbone Maleate Backbone (Rigid, Alternating) BHEM->Backbone polymerizes via pHEMA Poly(HEMA) Hydrophilic Standard pHEMA->Hydrophilic shares motif pBA Poly(BA) Hydrophobic Standard pBA->Hydrophobic shares motif

Structural mapping of BHEM compared to pHEMA and pBA functional domains.

1H NMR Characterization: Mechanistic Breakdown

Nuclear Magnetic Resonance (1H NMR) is the definitive self-validating tool for confirming polymer microstructure. The chemical shifts observed are directly caused by the local electronic environment (shielding/deshielding effects) and the conformational rigidity of the polymer backbone.

Comparative Chemical Shifts

When comparing BHEM polymer units to pHEMA and pBA, the most critical diagnostic regions are the oxygen-adjacent protons ( O−CH2​ ) and the backbone protons.

  • pHEMA: The O−CH2​ protons appear around 4.08 ppm, while the terminal hydroxyl-adjacent protons ( HO−CH2​ ) appear at 3.68 ppm[1]. The methacrylate backbone is relatively shielded, with CH2​ and CH3​ signals overlapping between 0.8–1.2 ppm.

  • pBA: The ester O−CH2​ protons appear as a distinct resolvable signal at ~4.0 ppm, while the aliphatic backbone CH and CH2​ protons appear at 2.1–2.4 ppm and 1.4–1.9 ppm, respectively[3].

  • BHEM Copolymers: The maleate backbone ( CH−CH ) is highly deshielded (2.5–3.0 ppm) because every backbone carbon is directly bonded to an electron-withdrawing ester carbonyl. The side chains exhibit overlapping multiplets in the 4.0–4.3 ppm region, representing both the butyl ester O−CH2​ and the hydroxyethyl ester O−CH2​ .

Table 1: 1H NMR Chemical Shift Comparison
Proton EnvironmentPoly(HEMA) (ppm)[1]Poly(BA) (ppm)[3][4]BHEM Polymer Unit (ppm)Causality / Mechanistic Note
Backbone CH2​ 0.8 – 1.11.4 – 1.9N/AMaleates lack backbone CH2​ groups (1,2-disubstituted).
Backbone CH N/A2.1 – 2.42.5 – 3.0BHEM backbone protons are heavily deshielded by adjacent carbonyls.
Ester O−CH2​ 4.084.004.00 – 4.30Overlapping signals in BHEM due to two distinct ester linkages.
Alcohol HO−CH2​ 3.68N/A3.70 – 3.80Deshielded by the adjacent hydroxyl group; confirms H-bonding domain.
Aliphatic Chain 0.8 – 1.0 (Backbone CH3​ )1.3 – 1.6 ( CH2​ )0.9 ( CH3​ )1.3 – 1.6 ( CH2​ )0.9 ( CH3​ )The terminal butyl methyl group at 0.9 ppm serves as a reliable integration standard.

Experimental Methodology: Self-Validating NMR Workflow

To ensure high-fidelity data, the experimental protocol must account for the differing solubilities of these polymers. pHEMA requires highly polar solvents like DMSO- d6​ or Methanol- d4​ due to extensive intermolecular hydrogen bonding[5]. pBA is readily soluble in non-polar solvents like CDCl3​ [4]. BHEM copolymers often require DMSO- d6​ to prevent micellization or chain collapse of the hydrophilic segments.

Step-by-Step Protocol
  • Purification: Precipitate the crude polymer mixture dropwise into an excess of cold hexanes (for BHEM/pBA) or diethyl ether (for pHEMA) to remove unreacted monomer. Repeat 3 times.

  • Drying: Dry the purified polymer in a vacuum oven at 40°C for 24 hours to remove all residual precipitation solvents, which would otherwise obscure the aliphatic regions in the NMR spectrum.

  • Solvation: Dissolve 15–20 mg of the polymer in 0.6 mL of DMSO- d6​ (containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard).

  • Acquisition: Acquire the 1H NMR spectrum at 400–600 MHz at 298 K. Use a minimum of 64 scans with a relaxation delay ( D1​ ) of 2–5 seconds to ensure complete relaxation of the rigid polymer backbone protons.

  • Self-Validating Integration: Set the TMS peak exactly to 0.00 ppm. Integrate the terminal butyl CH3​ peak (0.9 ppm) to exactly 3.00. The sum of the overlapping O−CH2​ signals (4.0–4.3 ppm) must integrate to approximately 4.00 (two protons from the butyl side, two from the hydroxyethyl side), validating the structural integrity of the dual-ester monomer post-polymerization.

Workflow Purify 1. Purification (Precipitation) Dry 2. Vacuum Drying (40°C, 24h) Purify->Dry Solvate 3. Solvation (DMSO-d6) Dry->Solvate Acquire 4. 1H NMR (500 MHz, 64 scans) Solvate->Acquire Solvate->Acquire TMS Standard Analyze 5. Analysis (Integration & Shifts) Acquire->Analyze

Step-by-step 1H NMR sample preparation and acquisition workflow for polymer characterization.

Physico-Chemical Performance Comparison

The structural differences verified by NMR directly translate to macroscopic performance. While pHEMA forms rigid, brittle xerogels when dry ( Tg​ ~ 100°C) and swells significantly in water[2], pBA remains a tacky, rubbery elastomer ( Tg​ ~ -54°C) with near-zero water absorption[2].

BHEM polymers bridge this divide. The butyl chain acts as an internal plasticizer, lowering the Tg​ and increasing chain mobility, while the hydroxyethyl group maintains moisture retention and biocompatibility.

Table 2: Performance Comparison
PropertyPoly(HEMA)Poly(BA)BHEM Copolymers
Hydrophilicity Highly Hydrophilic (Hydrogel)Highly HydrophobicAmphiphilic (Tunable swelling)
Glass Transition ( Tg​ ) ~ 100°C (Rigid/Glassy)~ -54°C (Rubbery)Intermediate (Depends on comonomer)
Mechanical State (Dry) Brittle solidViscous/Tacky liquidFlexible, tough plastic
Primary Application Contact lenses, drug delivery[5]Adhesives, coatings[3]Specialty coatings, compatibilizers

Conclusion

For drug development professionals and materials scientists, selecting the right polymer backbone is critical. pHEMA is ideal for pure hydrogel applications, while pBA dominates the flexible adhesive space. However, when an application requires a delicate balance of moisture retention and mechanical flexibility without the need for external plasticizers, BHEM-based copolymers offer a highly engineered alternative. 1H NMR remains the most robust method to quantify the exact incorporation and microstructural fidelity of these complex, dual-functional systems.

References

  • Degradable poly(2-hydroxyethyl methacrylate)-co-polycaprolactone Hydrogels for Tissue Engineering Scaffolds.
  • Mechanical properties of hydrophilic copolymers of 2-hydroxyethyl methacrylate with ethyl acrylate, n-butyl acrylate, and dodecyl methacrylate.
  • Online Low-Field 1H NMR Spectroscopy: Monitoring of Emulsion Polymerization of Butyl Acrylate.
  • Poly (2-hydroxyethylmethacrylate –co–methylmethacrylate)/Lignocaine Contact Lens Preparation, Characterization, and in vitro Release Dynamic.
  • ¹H NMR spectrum of the poly(butyl acrylate) (PBA) synthesized by DITP.

Sources

Validation

Validating the Purity of Butyl 2-Hydroxyethyl Maleate: A Comparative HPLC Method Guide

As a Senior Application Scientist, I frequently encounter challenges in the analytical validation of specialty monomers. Butyl 2-hydroxyethyl maleate (BHEM) —a diester containing both a hydrophobic butyl chain and a hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the analytical validation of specialty monomers. Butyl 2-hydroxyethyl maleate (BHEM) —a diester containing both a hydrophobic butyl chain and a hydrophilic hydroxyl group—is a critical building block in the synthesis of advanced hydrogels, biocompatible polymers, and targeted drug delivery matrices.

However, the performance of BHEM-derived polymers is highly sensitive to monomer purity. Trace impurities such as unreacted maleic acid, maleic anhydride, or residual alcohols can drastically alter polymerization kinetics and cross-linking density. This guide provides a deep dive into the causality behind developing a self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for BHEM, objectively comparing its analytical behavior with common alternative monomers.

Comparative Performance: BHEM vs. Alternative Monomers

When selecting monomers for polymer synthesis, researchers often weigh BHEM against alternatives like 2-Hydroxyethyl Methacrylate (HEMA) and Butyl Acrylate (BA) . While HEMA offers high hydrophilicity and BA provides extreme flexibility, BHEM acts as an amphiphilic bridge, offering unique hydrolytic degradation profiles ideal for transient biomedical implants.

Analytically, this structural divergence dictates their chromatographic behavior. Table 1 summarizes the physicochemical properties and their corresponding experimental RP-HPLC retention data under standardized isocratic conditions (60:40 Acidic Buffer:Acetonitrile).

Table 1: Physicochemical & Chromatographic Comparison
Monomer / CompoundStructure TypeEst. LogPUV Max AbsorbanceExperimental RP-HPLC Retention Time (min)*Primary Application
Butyl 2-hydroxyethyl maleate (BHEM) Diester (Maleate)~1.20215 nm6.5 Specialty hydrogels, flexible biomedical coatings
2-Hydroxyethyl Methacrylate (HEMA) Monoester (Methacrylate)~0.47210 nm3.2 Contact lenses, highly wettable polymers
Butyl Acrylate (BA) Monoester (Acrylate)~2.36210 nm12.4 Adhesives, hydrophobic acrylic paints

*Retention times are representative of a C18 column at 40°C with a 1.0 mL/min flow rate.

The Analytical Causality: BHEM's intermediate LogP results in a retention time perfectly situated between the highly polar HEMA and the hydrophobic BA. However, because BHEM is a maleate derivative, it is highly susceptible to hydrolysis, generating maleic acid. As detailed in [1], the structural nuances of the 2-butenedioic acid core require stringent control of the mobile phase pH to prevent peak tailing of these acidic degradation products.

The Causality of Experimental Choices

A robust analytical method is not a random collection of parameters; it is a carefully engineered environment designed to exploit the molecule's physical chemistry.

  • Stationary Phase (C18 End-capped): We utilize a high-surface-area, fully end-capped C18 column. Uncapped silanol groups on the silica support will interact via hydrogen bonding with the hydroxyl group of BHEM, causing severe peak tailing. End-capping eliminates these secondary interactions.

  • Mobile Phase pH (pH 3.0): This is the most critical parameter. The primary impurity and degradation product of BHEM is maleic acid, which has pKa values of 1.9 and 6.2. If analyzed at a neutral pH, maleic acid will ionize, leading to poor retention and smeared peaks on a hydrophobic C18 column. By buffering the aqueous phase to pH 3.0 with potassium dihydrogen phosphate, we suppress ionization, ensuring sharp, symmetrical peaks. Studies on the chromatographic behavior of maleate derivatives [2] are non-negotiable for accurate quantification.

  • Column Temperature (40°C): Maintaining the column at 40°C is not merely for reproducibility. It thermodynamically enhances the mass transfer of the bulky BHEM molecule between the mobile and stationary phases, minimizing band broadening and reducing system backpressure.

  • Sample Diluent (Mobile Phase): Samples must be dissolved in the mobile phase. Using pure organic solvents (like 100% Acetonitrile) as a diluent creates a localized "solvent shock" upon injection, disrupting the partitioning equilibrium at the head of the column and causing peak splitting.

Self-Validating Experimental Protocol

According to the [3], an analytical procedure must be suitable for its intended purpose. To guarantee scientific integrity, the following protocol is designed as a self-validating system . It relies on a System Suitability Test (SST) that acts as a mandatory gatekeeper; if the system is out of specification, the run automatically invalidates itself.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Dissolve 6.8 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water to create a 0.05 M buffer.

  • Adjust the pH to exactly 3.0 using dilute orthophosphoric acid.

  • Mix the buffer with HPLC-grade Acetonitrile in a 60:40 (v/v) ratio.

  • Filter the solution through a 0.45 µm nylon membrane and degas via sonication for 15 minutes.

Step 2: Standard and Sample Preparation

  • Diluent: Use the 60:40 Mobile Phase.

  • SST Mix (Self-Validation Standard): Prepare a solution containing 1.0 mg/mL of BHEM reference standard and spike it with 0.01 mg/mL of Maleic Acid standard.

  • Sample Preparation: Accurately weigh 50 mg of the BHEM batch to be tested, transfer to a 50 mL volumetric flask, and make up to volume with the diluent.

Step 3: Chromatographic Conditions

  • Column: ZORBAX Eclipse XDB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Oven: 40°C.

  • Detection: Photodiode Array (PDA) set to 215 nm (to capture the α,β-unsaturated carbonyl system).

  • Injection Volume: 10 µL.

Step 4: Execution of the Self-Validating SST Inject the SST Mix five consecutive times before analyzing any samples. The system is only validated if it meets the following criteria:

  • Resolution ( Rs​ ): > 2.0 between Maleic Acid (elutes early) and BHEM. (Proves the column can separate the active from its primary degradant).

  • Tailing Factor ( Tf​ ): 1.5 for the BHEM peak. (Proves the pH buffer is effectively suppressing secondary interactions).

  • Precision (%RSD): 2.0% for the BHEM peak area across all 5 injections. (Proves injector accuracy).

Workflow Visualization

The logic of the self-validating protocol ensures that no erroneous data is ever reported. If the column degrades or the buffer is prepared incorrectly, the SST will fail, halting the workflow.

HPLC_Workflow Start Sample: BHEM Monomer Prep Dilute in Mobile Phase (Avoids Solvent Shock) Start->Prep Inject RP-HPLC Injection (C18 Column, 40°C) Prep->Inject SST System Suitability Test (Rs > 2.0, Tf < 1.5) Inject->SST Detect PDA Detection (215 nm) SST->Detect Pass Fail Run Invalidated (Investigate Column/pH) SST->Fail Fail Valid Self-Validated Purity Data Detect->Valid

Figure 1: Self-validating HPLC workflow logic for BHEM purity analysis.

By adhering to this causality-driven, self-validating framework, researchers can confidently quantify the purity of [4], ensuring downstream polymerization yields consistent, high-fidelity materials.

References

  • CAS Common Chemistry. "2-Butenedioic acid (2Z)-, butyl 2-hydroxyethyl ester." American Chemical Society. Available at:[Link]

  • PubMed / Oxford University Press. "User-Friendly HPLC Method Development and Validation for Determination of Enalapril Maleate and Its Impurities in Enalapril Tablets." Available at:[Link]

  • U.S. Food and Drug Administration (FDA) / ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." Available at:[Link]

  • NextSDS Chemical Substance Information. "Butyl 2-hydroxyethyl maleate." Available at: [Link]

Comparative

Cytotoxicity comparison of Butyl 2-hydroxyethyl maleate and standard acrylates

Cytotoxicity Profiling of Butyl 2-hydroxyethyl maleate vs. Standard Acrylates: A Comprehensive Comparison Guide As of early 2026, the biomedical and dental material sectors are undergoing a critical paradigm shift. For d...

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Author: BenchChem Technical Support Team. Date: April 2026

Cytotoxicity Profiling of Butyl 2-hydroxyethyl maleate vs. Standard Acrylates: A Comprehensive Comparison Guide

As of early 2026, the biomedical and dental material sectors are undergoing a critical paradigm shift. For decades, standard acrylates and methacrylates have been the foundational building blocks of adhesives, resins, and hydrogels. However, their dose-dependent cytotoxicity—driven by unreacted monomer leaching—remains a significant clinical hurdle.

This guide provides an in-depth, objective comparison between traditional acrylates and Butyl 2-hydroxyethyl maleate (CAS: 26469-34-1)[1]. By analyzing the mechanistic causality behind molecular toxicity, we outline why sterically hindered maleates offer a superior biocompatibility profile, supported by self-validating experimental protocols.

Mechanistic Causality: Why Molecular Structure Dictates Toxicity

The cytotoxicity of polymerizable monomers is not random; it is a direct function of their electrophilic reactivity.

Standard Acrylates (HEMA, TEGDMA, Bis-GMA): Traditional monomers like 2-hydroxyethyl methacrylate (HEMA) and triethylene glycol dimethacrylate (TEGDMA) feature terminal, highly exposed double bonds[2]. When these unreacted monomers diffuse into the cellular environment, their terminal alkenes act as potent electrophiles. They rapidly undergo spontaneous thiol-Michael addition with intracellular glutathione (GSH). This rapid GSH depletion strips the cell of its primary antioxidant buffer, leading to a lethal cascade: reactive oxygen species (ROS) accumulation, mitochondrial membrane depolarization, and ultimately, apoptosis[2].

Butyl 2-hydroxyethyl maleate (BHEM): BHEM represents a rationally designed alternative. Unlike methacrylates, the polymerizable alkene in a maleate is an internal, 1,2-disubstituted double bond[1]. The presence of the butyl and hydroxyethyl ester groups on either side of the double bond creates significant steric hindrance. This steric shielding drastically reduces the electrophilicity of the monomer. Consequently, BHEM exhibits exceptionally slow reaction kinetics with intracellular thiols. By bypassing GSH depletion, the cell maintains its redox homeostasis. Recent evaluations of maleate-functionalized monomers demonstrate robust cell viabilities exceeding 85%, whereas traditional commercial adhesive formulations frequently suppress viability below 60% under identical conditions[3].

G Monomer Monomer Exposure (HEMA vs. BHEM) GSH Intracellular GSH Depletion Monomer->GSH Standard Acrylates (High Michael Addition) BHEM_Path Minimal GSH Interaction (Steric Hindrance) Monomer->BHEM_Path Butyl 2-hydroxyethyl maleate (Low Reactivity) ROS ROS Accumulation GSH->ROS Mito Mitochondrial Dysfunction ROS->Mito Apop Apoptosis / Cell Death Mito->Apop Survival Cell Survival / Homeostasis BHEM_Path->Survival

Fig 1: Divergent cytotoxicity pathways of standard acrylates vs. sterically hindered maleates.

Quantitative Data Summary

The following table synthesizes the comparative performance of BHEM against industry-standard monomers, highlighting the correlation between molecular structure and cellular survival.

MonomerMolecular WeightDouble Bond ArchitecturePrimary Cytotoxicity DriverRelative L929 Viability (at 1 mM)
Butyl 2-hydroxyethyl maleate 216.23 g/mol Internal (Maleate)Minimal (Steric Hindrance)> 85%
HEMA 130.14 g/mol Terminal (Methacrylate)GSH Depletion / ROS Spike~ 55%
TEGDMA 286.32 g/mol Terminal (Dimethacrylate)Severe GSH Depletion< 40%
Bis-GMA 512.60 g/mol Terminal (Dimethacrylate)Lipid Membrane Disruption< 30%

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific controls to isolate the chemical toxicity of the monomer from experimental artifacts.

Protocol A: WST-8 Cell Viability Assay (Primary Screen)

Causality Check: WST-8 is strictly preferred over the traditional MTT assay for monomer testing. MTT requires toxic solubilization solvents (like DMSO) to dissolve formazan crystals, which can interact with residual unreacted monomers and skew absorbance readings. WST-8 produces a water-soluble dye, eliminating this artifact.

  • Cell Seeding: Seed L929 murine fibroblasts (or Human Gingival Fibroblasts) at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Solution Preparation: Prepare monomer concentrations ranging from 0.1 mM to 10 mM in complete culture media.

    • Self-Validation Step: For hydrophobic monomers, use a maximum of 0.5% v/v DMSO to aid dissolution. You must include a 0.5% DMSO vehicle control well to subtract baseline solvent toxicity.

  • Exposure: Aspirate old media and apply 100 µL of the monomer solutions to the cells. Incubate for 24 hours.

  • Quantification: Add 10 µL of WST-8 reagent (CCK-8 assay) to each well. Incubate for 2 hours.

  • Analysis: Measure absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression against the vehicle control.

Protocol B: Intracellular ROS Quantification (Mechanistic Validation)

Causality Check: This assay directly proves whether the higher viability of BHEM is due to the prevention of oxidative stress.

  • Exposure: Expose cells to IC₅₀ concentrations of HEMA and equivalent concentrations of BHEM for 6 hours.

    • Self-Validation Step: Include a positive control (100 µM H₂O₂) to validate probe sensitivity.

  • Staining: Wash cells twice with PBS. Add 10 µM of DCFDA (2',7'-dichlorofluorescin diacetate) probe in serum-free media. Incubate in the dark for 30 minutes.

  • Washing: Wash thoroughly with PBS to remove all extracellular, un-cleaved probe.

  • Detection: Analyze via flow cytometry (FITC channel) or a fluorescence microplate reader (Ex/Em = 485/535 nm). A lack of fluorescence in BHEM-treated cells confirms the absence of Michael-addition-induced ROS.

Workflow Cell Cell Culture (L929 Fibroblasts) Exposure Monomer Exposure (0.1 - 10 mM, 24h) Cell->Exposure Assay WST-8 Viability Assay Exposure->Assay Flow ROS Quantification (DCFDA Probe) Exposure->Flow Data Data Analysis & IC50 Calculation Assay->Data Flow->Data

Fig 2: Standardized high-throughput experimental workflow for in vitro cytotoxicity profiling.

Conclusion

The empirical and mechanistic data strongly support the transition toward sterically hindered monomers in sensitive biological applications. By utilizing the internal double bond architecture of Butyl 2-hydroxyethyl maleate, formulation scientists can effectively decouple polymerization potential from oxidative stress induction, yielding materials that are fundamentally safer for long-term tissue contact.

References

  • CAS Common Chemistry - 2-Butenedioic acid (2Z)-, butyl 2-hydroxyethyl ester (CAS: 26469-34-1). URL:[Link]

  • School of Engineering and Sciences (Tecnológico de Monterrey) - CO2-derived non-isocyanate urethane based self-etching dental adhesive system. URL:[Link]

  • National Center for Biotechnology Information (PMC) - Physico-Chemical Properties and Performance of Functional Monomers Used in Contemporary Dental Adhesive Technology. URL:[Link]

Sources

Validation

Optimizing GC-MS Analysis for Butyl 2-Hydroxyethyl Maleate: A Comparative Guide on Derivatization Strategies

Executive Summary Butyl 2-hydroxyethyl maleate (BHEM) is an asymmetric, ethylenically unsaturated dicarboxylic ester widely utilized in the synthesis of advanced polymers, hydrogels, and low-VOC universal pigment prepara...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butyl 2-hydroxyethyl maleate (BHEM) is an asymmetric, ethylenically unsaturated dicarboxylic ester widely utilized in the synthesis of advanced polymers, hydrogels, and low-VOC universal pigment preparations[1]. While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantifying volatile and semi-volatile organic compounds, the structural presence of a free primary hydroxyl (-OH) group in BHEM introduces significant analytical bottlenecks.

This guide provides an objective, data-backed comparison between the Direct Injection (Underivatized) method and the Silylation (Derivatized) method using BSTFA + 1% TMCS. By exploring the causality behind these experimental choices, this document equips researchers and drug development professionals with a self-validating protocol to achieve high-fidelity chromatographic data.

The Analytical Bottleneck: Causality of Peak Tailing

To understand why direct analysis of BHEM often fails, we must examine the molecule's physical chemistry. BHEM contains a highly polar 2-hydroxyethyl moiety. When injected into a standard GC system:

  • Hydrogen Bonding: The free hydroxyl group acts as both a hydrogen bond donor and acceptor. It interacts strongly with active silanol (-Si-OH) sites present on the glass inlet liner and the stationary phase of the capillary column.

  • Thermal Instability: The high temperatures required to volatilize polar compounds (typically >250°C in the injection port) can induce thermal degradation or rearrangement of the maleate double bond.

  • Chromatographic Artifacts: These intermolecular interactions cause the analyte to travel through the column at inconsistent rates, manifesting as severe peak tailing, reduced signal-to-noise (S/N) ratios, and poor reproducibility[2].

The Solution: Silylation via BSTFA + 1% TMCS

To circumvent these issues, chemical derivatization is employed to mask the polar hydroxyl group. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating reagent that replaces the active hydrogen atom with a non-polar trimethylsilyl (TMS) group (-Si(CH₃)₃)[3].

Mechanistic Causality: The addition of 1% Trimethylchlorosilane (TMCS) is not arbitrary; TMCS acts as a critical catalyst. It enhances the silylating power of BSTFA by forming a highly reactive intermediate, driving the derivatization of the hydroxyl group to absolute completion[3]. The resulting BHEM-TMS ether is highly volatile, thermally stable, and incapable of hydrogen bonding, allowing it to elute as a sharp, symmetrical peak.

GCMS_Workflow A Butyl 2-hydroxyethyl maleate (Polar -OH Group) B Sample Preparation Strategy A->B C Direct Injection (Control) B->C Underivatized D Silylation (BSTFA + 1% TMCS) (Optimized) B->D Derivatized E Active Silanol Interactions (Hydrogen Bonding) C->E F Formation of TMS Ether (Non-Polar, Volatile) D->F G Poor Peak Symmetry Low Sensitivity E->G H Sharp Peak Symmetry High Sensitivity F->H

GC-MS Analytical Workflow: Direct vs. Derivatized Analysis of Butyl 2-hydroxyethyl maleate.

Step-by-Step Experimental Protocols

Protocol A: Direct GC-MS Analysis (Control Method)

Note: This method is provided for comparative baseline purposes and is not recommended for trace quantification.

  • Sample Preparation: Dissolve 1.0 mg of BHEM in 1.0 mL of LC-MS grade Dichloromethane (DCM).

  • Injection: Inject 1.0 µL into the GC-MS using a split ratio of 10:1.

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

Protocol B: Silylation with BSTFA + 1% TMCS (Optimized Method)

This protocol is designed as a self-validating system . The success of the reaction can be immediately verified by observing the mass shift in the MS spectra.

  • Solvent Selection: Transfer 1.0 mg of BHEM to a dry, glass GC autosampler vial. Dissolve in 0.5 mL of an aprotic solvent (e.g., anhydrous DCM or Acetonitrile).

    • Causality: Protic solvents (like methanol or water) must be strictly avoided as they will aggressively react with and consume the BSTFA reagent, quenching the reaction.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS. Optionally, add 10 µL of anhydrous pyridine.

    • Causality: Pyridine acts as a basic catalyst and acid scavenger, neutralizing any acidic byproducts and accelerating the reaction kinetics.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Heat the vial in a dry block heater at 65°C for 30 minutes.

  • Cooling & Injection: Allow the vial to cool to room temperature. Inject 1.0 µL of the derivatized mixture directly into the GC-MS (no extraction required, as the byproducts are highly volatile).

Comparative Performance Data

The following table summarizes the quantitative chromatographic metrics obtained when analyzing 100 ppm of BHEM using both protocols on a single quadrupole GC-MS system.

Analytical MetricProtocol A: Direct Injection (Control)Protocol B: BSTFA + 1% TMCS (Optimized)
Retention Time (RT) Broad, variable elution (~12.4 min)Sharp, highly reproducible (~14.1 min)
Peak Tailing Factor (Tf) 2.85 (Severe tailing)1.05 (Excellent symmetry)
Signal-to-Noise (S/N) 15:1> 250:1
Limit of Detection (LOD) ~25 ppm< 0.5 ppm
Molecular Ion (m/z) [M]⁺ 216 (Weak/Absent)[M]⁺ 288 (Strong, +72 Da mass shift)

Mechanistic Insights & Expert Guidelines

The Self-Validation Metric (Mass Shift)

To ensure the integrity of your derivatization protocol, utilize the mass spectrometer as a diagnostic tool. The conversion of the -OH group to an -O-TMS group results in the loss of a hydrogen atom (1 Da) and the addition of a TMS group (73 Da). Therefore, a successful reaction yields a net mass shift of +72 Da (from 216 m/z to 288 m/z). If you observe a peak at the underivatized mass, your reagents have likely degraded due to moisture exposure, and fresh ampules of BSTFA should be opened.

Column Chemistry Compatibility (Critical Warning)

Never inject silylated samples onto a polar WAX (Polyethylene Glycol) column. Causality: The excess BSTFA and TMCS in the sample matrix will irreversibly react with the terminal hydroxyl groups of the WAX stationary phase. This will strip the stationary phase, permanently destroying the column's resolving power and causing massive baseline bleed[4]. Always use non-polar or mid-polar columns (e.g., 100% Dimethylpolysiloxane or 5% Phenyl-methylpolysiloxane phases like DB-1 or DB-5MS) for silylated extracts.

Syringe Maintenance

BSTFA is highly corrosive to the metal plungers of standard autosampler syringes. As the reagent reacts with ambient moisture, it forms silicon dioxide (glass) deposits inside the syringe barrel, leading to a seized plunger. Best Practice: Program your GC autosampler to perform extensive pre- and post-injection washes using sequential vials of Methanol (to quench residual BSTFA) followed by DCM (to flush the barrel).

References

  • Preparation of TMS Derivatives for GC/MS. Sessions Biogeochemistry Lab, CalTech GPS. Available at: [Link]

  • Derivatization reagents for GC - Chromatography. Macherey-Nagel. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Chemical Profiling &amp; Mechanistic Causality in Waste Segregation

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach the disposal of reactive esters not merely as a regulatory checkbox, but as a critical component of laboratory integrity....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I approach the disposal of reactive esters not merely as a regulatory checkbox, but as a critical component of laboratory integrity. By understanding the mechanistic causality behind each safety protocol, researchers and drug development professionals can transform routine chemical disposal into a rigorous, self-validating safety system.

Below is the comprehensive, step-by-step technical guide for the proper handling, spill response, and disposal of Butyl 2-hydroxyethyl maleate (BHEM) .

Butyl 2-hydroxyethyl maleate (CAS: 26469-34-1) is a bifunctional maleic acid derivative heavily utilized in polymer synthesis and drug delivery research[1]. Its molecular structure—featuring an alpha,beta-unsaturated carbonyl system, an ester linkage, and a terminal hydroxyl group—makes it highly versatile but also chemically reactive[2].

The Causality of Segregation: Understanding the chemical behavior of BHEM is essential for safe disposal. The maleate double bond is prone to radical polymerization, while the ester groups are susceptible to base-catalyzed hydrolysis. If BHEM waste is inadvertently mixed with strong alkalis, it can undergo rapid hydrolysis, generating maleic acid salts, butanol, and ethylene glycol, accompanied by an exothermic release of heat. Furthermore, exposure to strong oxidizers can lead to violent decomposition[3]. Therefore, strict segregation is a mechanistic necessity to prevent thermal runaway in waste containers.

Quantitative Safety & Handling Parameters

To ensure operational clarity, the physicochemical and safety parameters dictating BHEM handling are summarized below.

ParameterSpecification / ValueMechanistic Rationale
CAS Number 26469-34-1Unique identifier for tracking and EPA manifesting[1].
Molecular Formula C10H16O5Determines combustion products (CO, CO2) during incineration[1].
Primary Hazards Skin/Eye Irritant, SensitizerReactive double bond binds to cellular nucleophiles[3].
Incompatible Materials Strong oxidizers, strong basesPrevents exothermic hydrolysis and oxidation reactions[3].
Recommended Gloves Nitrile Rubber (>0.11 mm)Provides a robust barrier against both non-polar and polar ester domains.
Disposal Method Chemical IncinerationEnsures complete thermal breakdown of the carbon backbone[3].

Standard Operating Procedure (SOP): Routine Disposal Workflow

Every protocol in your laboratory must be a self-validating system. Follow these sequential steps to ensure BHEM is disposed of without compromising environmental or personnel safety.

Step 1: Point-of-Generation Collection

  • Action: Collect BHEM waste in a dedicated, chemically compatible container (e.g., High-Density Polyethylene, HDPE) inside a certified fume hood.

  • Causality: HDPE resists solvent degradation. The fume hood prevents the inhalation of any volatilized organic compounds.

  • Validation Check: Visually verify the container is free of structural stress, discoloration, or swelling before adding waste.

Step 2: Segregation and Labeling

  • Action: Label the container explicitly as "Hazardous Waste: Butyl 2-Hydroxyethyl Maleate (Reactive Ester)". Ensure it is stored strictly away from aqueous alkalis, reducing agents, and oxidizing agents.

  • Causality: Prevents accidental mixing that could initiate exothermic hydrolysis or spontaneous polymerization.

  • Validation Check: Audit the pH of surrounding waste streams; ensure no high-pH waste is stored in the same secondary containment bin.

Step 3: Secondary Containment

  • Action: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume.

  • Causality: Mitigates environmental release and prevents cross-contamination in the event of primary container failure.

Step 4: Waste Manifesting and Final Destruction

  • Action: Route the waste to a licensed disposal facility for chemical incineration equipped with an afterburner and scrubber[3]. BHEM must never be flushed down the drain due to its potential toxicity to aquatic life[4].

  • Causality: Incineration at high temperatures (>800°C) ensures complete oxidation to carbon dioxide and water, while the scrubber neutralizes any trace emissions.

Routine_Disposal A 1. Waste Generation (Fume Hood) B 2. Segregation (Isolate from Oxidizers) A->B C 3. Secondary Containment (HDPE Bins) B->C D 4. EPA Manifesting (Hazardous Waste) C->D E 5. Final Destruction (Incineration >800°C) D->E

Workflow for Butyl 2-hydroxyethyl maleate waste segregation and destruction.

Standard Operating Procedure (SOP): Spill Response & Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent personnel exposure and facility contamination.

Step 1: Immediate Assessment and Isolation

  • Action: Immediately isolate the spill area. For spills exceeding 1 Liter, evacuate non-essential personnel and shut down local ignition sources[3].

  • Causality: Minimizes exposure risk to aerosolized droplets or vapors and removes the activation energy required for potential combustion.

Step 2: PPE Donning

  • Action: Equip nitrile gloves, safety goggles (EN 166 or OSHA compliant), and a NIOSH-approved respirator if laboratory ventilation is compromised[5].

  • Causality: BHEM can cause severe skin irritation and potential sensitization upon dermal contact.

Step 3: Application of Inert Absorbent

  • Action: Cover the spill with an inert absorbent material such as dry sand or vermiculite[5]. Do NOT use combustible absorbents like sawdust.

  • Causality: Inert absorbents physically trap the liquid without reacting. Combustible absorbents could ignite if mixed with reactive organic esters and trace oxidizers.

Step 4: Collection and Decontamination

  • Action: Sweep up the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container[3]. Wash the spill area thoroughly with soap and water.

  • Causality: Soap and water effectively solubilize residual ester traces due to the molecule's amphiphilic nature (hydrophobic butyl group, hydrophilic hydroxyl group).

  • Validation Check: Visually and tactilely inspect the surface (with fresh gloves) for any remaining oily residue; a clean, high-friction surface confirms complete decontamination.

Spill_Response S1 Spill Detected S2 Assess Volume & Evacuate if >1L S1->S2 S3 Don PPE (Nitrile, Respirator) S2->S3 S4 Apply Inert Absorbent (Sand/Vermiculite) S3->S4 S5 Collect & Seal (Vented Container) S4->S5 S6 Hazardous Waste Routing S5->S6

Step-by-step logical workflow for BHEM chemical spill response.

Sources

Handling

Personal protective equipment for handling Butyl 2-hydroxyethyl maleate

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an applied science. To handle reactive chemicals effectively, we must first understand their fundamental mec...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as an applied science. To handle reactive chemicals effectively, we must first understand their fundamental mechanistic behavior.

This comprehensive guide details the operational, logistical, and safety protocols for handling Butyl 2-hydroxyethyl maleate (CAS 26469-34-1) [][2]. By understanding the molecular causality behind its hazards, researchers can build self-validating safety systems that protect personnel and ensure experimental integrity.

Mechanistic Hazard Profiling: The "Why" Behind the Danger

Butyl 2-hydroxyethyl maleate is a maleate ester[2]. While highly valuable in polymer synthesis and materials science, maleate esters are thiol-reactive α,β-unsaturated carbonyl compounds [3].

From a toxicological perspective, this compound acts as a potent electrophilic Michael acceptor . When exposed to biological tissue, it readily undergoes Michael addition with nucleophilic residues—specifically the sulfhydryl (-SH) groups of cysteine and the primary amines (-NH2) of lysine found in skin proteins. This reactivity leads to two primary hazards:

  • Glutathione (GSH) Depletion: The compound rapidly depletes cellular GSH, leading to acute oxidative stress and cellular damage[3][4].

  • Severe Skin Sensitization: The covalent binding of the maleate ester to skin proteins forms a hapten-protein complex. This adduct is recognized by dendritic cells, triggering a T-cell-mediated immune cascade that results in severe allergic contact dermatitis upon subsequent exposures[4][5].

Quantitative Hazard Summary
Chemical Property / HazardData / ClassificationMechanistic Rationale
CAS Number 26469-34-1[]Unique chemical identifier for procurement and tracking.
Molecular Formula C10H16O5[2]Contains the reactive α,β-unsaturated ester moiety.
Dermal Sensitization High Risk (Category 1)Covalent haptenation of dermal proteins via Michael addition[5].
Eye Irritation Severe IrritantRapid reaction with mucosal nucleophiles causing tissue damage[5].
Aquatic Toxicity Harmful (Long-lasting)Disruption of metabolic pathways in aquatic organisms[4].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic laboratory PPE. The specific electrophilicity of Butyl 2-hydroxyethyl maleate dictates the physical barriers required.

PPE CategoryRequired EquipmentScientific Causality & Validation
Hand Protection Butyl Rubber or Heavy-Duty Nitrile (>0.11 mm). Do not use Latex.Esters are notorious for rapidly permeating and degrading latex and thin vinyl. Butyl rubber provides superior chemical resistance against ester-induced degradation, preventing haptenation.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+).Safety glasses with side shields are insufficient. The severe mucosal irritation potential requires a full orbital seal to prevent aerosol or vapor intrusion[5].
Body Protection Knee-length Lab Coat (100% Cotton or Flame-Resistant) + Chemical Apron .Cotton prevents static buildup and does not melt into the skin if secondary solvent fires occur. The apron provides a non-permeable barrier against ester spills.
Respiratory Fume Hood (Face velocity: 80-120 fpm).Prevents inhalation of volatile organic compounds (VOCs). If handling outside a hood is unavoidable, a half-mask respirator with Organic Vapor (OV) cartridges is mandatory.

Step-by-Step Operational Workflow

To ensure a self-validating system, every step in this protocol includes a verification check to confirm the safety measure is actively functioning.

Phase 1: Pre-Operational Setup
  • Verify Environmental Controls: Turn on the fume hood and verify the digital airflow monitor reads between 80-120 feet per minute (fpm). Validation: Tape a small piece of tissue to the sash; it should pull inward steadily.

  • Inspect PPE: Stretch the butyl rubber gloves and inspect for micro-tears or degradation (discoloration/stickiness).

  • Prepare Decontamination Station: Ensure a spill kit containing an inert absorbent (e.g., vermiculite) and a mild basic solution (for quenching) is within arm's reach.

Phase 2: Dispensing and Handling
  • Secondary Containment: Place the primary reagent bottle inside a secondary containment tray within the fume hood. This isolates the spread if the primary vessel fractures.

  • Inert Atmosphere (If applicable): If the compound is sensitive to moisture or intended for sensitive polymerizations, purge the reaction vessel with Argon or Nitrogen.

  • Transfer: Use a chemically resistant glass syringe or a dedicated volumetric pipette. Avoid pouring directly from the bottle to minimize aerosolization.

Phase 3: Post-Use & Decontamination
  • Quench Residuals: Any glassware containing residual Butyl 2-hydroxyethyl maleate should be rinsed with a compatible solvent (e.g., acetone or ethanol), followed by a mild basic wash to hydrolyze the reactive ester before standard washing.

  • Doffing Protocol: Remove gloves using the "beak method" (pulling the glove inside out) to ensure the contaminated exterior never touches bare skin. Wash hands immediately with soap and water.

Workflow Step1 1. PPE Verification Inspect Butyl Gloves & Goggles Step2 2. Engineering Controls Verify Fume Hood Airflow (>100 fpm) Step1->Step2 Step3 3. Dispensing Use Secondary Containment Step2->Step3 Step4 4. Decontamination Quench with Mild Base/Solvent Step3->Step4 Step5 5. Waste Segregation Halogen-Free Organic Waste Step4->Step5

Standard operational workflow for the safe handling and disposal of maleate esters.

Spill Response and Disposal Plan

Because maleate esters are harmful to aquatic life[4], they must never be disposed of down the sink.

Immediate Spill Response:

  • Evacuate & Isolate: Alert personnel in the immediate vicinity. Lower the fume hood sash if the spill is contained within it.

  • Containment: Don fresh butyl gloves and splash goggles. Surround the spill with an inert absorbent barrier (sand, earth, or commercial spill pads) to prevent it from reaching drains.

  • Neutralization: Carefully apply the absorbent over the liquid. Once absorbed, use a non-sparking tool to scoop the material into a highly durable, sealable polyethylene waste container.

  • Surface Decontamination: Wash the spill area with a surfactant/soap solution to remove residual organic films, followed by a water rinse.

Waste Disposal Logistics:

  • Classification: Label the waste container clearly as "Hazardous Waste: Halogen-Free Organic Liquid (Contains Butyl 2-hydroxyethyl maleate)."

  • Segregation: Keep away from strong oxidizing agents, strong bases, and strong acids, which can trigger exothermic hydrolysis or polymerization.

  • Logistics: Coordinate with your institutional Environmental Health and Safety (EHS) department for high-temperature incineration disposal.

Biological Signaling Pathway of Exposure

To reinforce the critical need for dermal protection, the following diagram illustrates the biological signaling pathway triggered if Butyl 2-hydroxyethyl maleate breaches your PPE.

G A Butyl 2-Hydroxyethyl Maleate (Michael Acceptor) C Hapten-Protein Complex (Covalent Adduct) A->C Covalent Binding (Michael Addition) B Skin Protein Nucleophiles (Thiols/Amines) B->C D Dendritic Cell Activation C->D Antigen Processing E T-Cell Proliferation (Sensitization Phase) D->E Immune Cascade

Mechanism of maleate ester-induced skin sensitization via haptenation and immune activation.

References

  • BOC Sciences. "CAS 26469-34-1 Butyl 2-hydroxyethyl maleate." BOC Sciences Product Catalog.
  • CAS Common Chemistry. "2-Butenedioic acid (2Z)-, butyl 2-hydroxyethyl ester." American Chemical Society.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5271565, Dimethyl maleate." PubChem.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5271566, Diethyl Maleate." PubChem.
  • Chemsrc. "diethylmaleate | CAS#:141-05-9." Chemsrc Database.

Sources

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